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  • Product: 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
  • CAS: 847682-00-2

Core Science & Biosynthesis

Foundational

Solubility profile of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol in Organic Solvents Executive Summary This technical guide provides a comprehensive analysis of the solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS No. 847682-00-2).[1] As a complex glycerol derivative, this molecule holds potential in various scientific and industrial applications, yet a significant knowledge gap exists regarding its behavior in common organic solvents. This document bridges that gap by offering a robust theoretical framework for predicting its solubility based on structural analysis. Furthermore, it presents a detailed, field-proven experimental protocol using the equilibrium shake-flask method for accurate solubility determination. This guide is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to effectively utilize this compound in synthesis, formulation, and purification processes, all while adhering to the principles of scientific integrity and regulatory best practices.

Introduction to the Molecule

The Compound: 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is a high-purity compound, typically available as a white crystalline powder. Its molecular structure consists of a central 2-propanol (glycerol) core, with the hydroxyl groups at positions 1 and 3 ether-linked to two 2,2-dimethyl-1,3-dioxan-5-yl moieties. These dioxan groups are essentially ketals formed from glycerol and acetone, a structural feature that significantly influences the molecule's overall physicochemical properties.[2]

Key Physicochemical Properties:

  • CAS Number: 847682-00-2[1][3][4]

  • Molecular Formula: C₁₇H₃₂O₇

  • Appearance: White to almost white powder or crystal

  • Purity: Typically >98.0% (by GC)

  • Hazard Profile: Classified as a skin irritant (H315), a serious eye irritant (H319), and may cause drowsiness or dizziness (H336).[1]

Scientific and Industrial Significance

Glycerol and its derivatives are of increasing interest as versatile platform molecules.[2][5] The transformation of glycerol into ketals, such as solketal, is a well-established strategy to create value-added chemicals that can serve as fuel additives, specialty solvents, or chiral building blocks in synthesis.[2][6][7] By extension, 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol, with its more complex structure, offers unique potential as a functional fluid, a monomer for polymer synthesis, or an advanced intermediate in the development of pharmacologically active substances.

The Critical Role of Solubility

A thorough understanding of a compound's solubility is a cornerstone of chemical and pharmaceutical development.[8] It dictates the choice of solvents for:

  • Chemical Synthesis: Ensuring reactants are in the same phase for efficient reaction.

  • Purification: Selecting appropriate solvent systems for crystallization or chromatography.

  • Formulation: Designing stable and effective liquid dosage forms or other formulations.

For drug development professionals, solubility data is a mandatory component of substance characterization under Good Manufacturing Practice (GMP) guidelines and is a key parameter in the Biopharmaceutics Classification System (BCS), which informs decisions on biowaivers.[9][10][11]

Theoretical Framework: Predicting Solubility

The "Like Dissolves Like" Principle

The solubility of a molecular solute in a molecular solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful heuristic: substances with similar polarities tend to be miscible or soluble in one another.[8]

  • Polar Solvents (e.g., water, ethanol, DMSO) have large dipole moments and/or the ability to form hydrogen bonds. They effectively dissolve polar solutes.

  • Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weaker London dispersion forces. They are effective at dissolving other nonpolar solutes.

Structural Analysis of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

The solubility behavior of the target molecule can be predicted by dissecting its structure:

  • Glycerol Backbone: The central 2-propanol group contains a secondary hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor. This imparts a degree of polarity.

  • Ether Linkages: The two ether groups (-C-O-C-) are polar and can act as hydrogen bond acceptors, contributing to solubility in protic solvents.

  • Dioxan Rings: The two 2,2-dimethyl-1,3-dioxan-5-yl groups are the dominant features. These large, cyclic ketal structures are significantly less polar than the parent glycerol from which they are derived.[6] Their bulky, hydrocarbon-rich nature introduces significant nonpolar character, which is expected to enhance solubility in organic solvents of low to moderate polarity.

Inference from Analogs: Glycerol itself is highly polar and miscible with water but has low solubility in nonpolar solvents like acetone or hydrocarbons.[2][12] In contrast, solketal (a simple glycerol-acetone ketal) is soluble in gasoline, demonstrating how ketalization dramatically increases solubility in less polar media.[6][7] Therefore, 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol, with its two large ketal groups, is predicted to have excellent solubility in a wide range of organic solvents, with the exception of highly nonpolar alkanes.

Predicted Solubility Profile in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol. This forecast is based on the structural analysis and the principle of "like dissolves like."[8] Experimental verification is required for quantitative assessment.

Solvent ClassExample SolventDielectric Constant (20°C)Predicted Qualitative SolubilityRationale
Alcohols Methanol32.7MiscibleThe solvent's polarity and H-bonding capacity will interact well with the central -OH and ether groups.
Ethanol24.5MiscibleSimilar to methanol, strong polar and H-bonding interactions are expected.
Isopropanol19.9MiscibleGood balance of polarity and alkyl character to interact with all parts of the solute molecule.
Ketones Acetone20.7Highly SolubleThe polar carbonyl group and alkyl chains are compatible with the solute's structure.
2-Butanone (MEK)18.5Highly SolubleSimilar to acetone, expected to be an excellent solvent.
Esters Ethyl Acetate6.0Highly SolubleModerate polarity makes it an effective solvent for molecules with mixed characteristics.
Ethers Diethyl Ether4.3SolubleLower polarity may slightly reduce solubility compared to ketones, but still effective.
Tetrahydrofuran (THF)7.6Highly SolubleThe cyclic ether structure provides good solvation for the solute's ether and dioxan rings.
Halogenated Dichloromethane (DCM)9.1Highly SolubleA versatile solvent capable of dissolving a wide range of moderately polar compounds.[13]
Chloroform4.8Highly SolubleSimilar in performance to dichloromethane for this type of solute.
Aromatic Toluene2.4SolubleThe nonpolar character will interact well with the bulky dioxan groups.
Aliphatic n-Hexane1.9Sparingly SolubleThe low polarity may be insufficient to overcome the solute's polar features, leading to limited solubility.
Aprotic Polar Dimethyl Sulfoxide (DMSO)46.7SolubleHigh polarity may lead to less favorable interactions compared to moderately polar solvents.
Acetonitrile37.5SolubleSimilar to DMSO, its high polarity may not be optimal for the nonpolar regions of the solute.

Solvent property data sourced from publicly available chemical databases.[14]

Gold-Standard Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent, consistent with principles outlined by regulatory bodies.[9][15]

Causality and Principle

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[15] By adding an excess of the solid, we ensure the solvent becomes fully saturated. Agitation at a constant temperature provides the energy to overcome the activation barrier of dissolution, while a subsequent resting period allows the system to settle at its lowest energy state (equilibrium), ensuring the measured concentration represents the true solubility limit.

Materials and Equipment
  • Analyte: 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol, high purity (>98%)

  • Solvents: HPLC or analytical grade organic solvents

  • Glassware: Analytical balance, volumetric flasks, borosilicate glass vials with PTFE-lined screw caps

  • Equipment: Thermostatically controlled orbital shaker or incubator, centrifuge, calibrated pipettes

  • Filtration: 0.22 µm or 0.45 µm chemically resistant syringe filters (e.g., PTFE)

  • Analytical Instrument: Validated High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography with Flame Ionization Detector (GC-FID) system.

Step-by-Step Experimental Methodology
  • Preparation of Saturated Solution: a. Add approximately 2 mL of the selected organic solvent to a glass vial. b. Weigh and add an excess amount of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol to the vial. "Excess" means enough solid remains clearly visible after the equilibration period. c. Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to a precise temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a constant speed (e.g., 150 rpm) for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[15]

  • Phase Separation (Self-Validating Step): a. After agitation, let the vials stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to sediment. b. Crucial Step: Carefully draw a sample from the clear supernatant using a pipette. To remove any remaining microscopic particles, which would falsely elevate the result, the sample must be clarified. Either: i. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). Discard the first portion of the filtrate to saturate the filter material.

  • Sample Analysis: a. Immediately after clarification, accurately dilute a known volume of the saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument. b. Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID). The method must be demonstrated to be linear, accurate, and precise.

  • Calculation: a. Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Add Solvent to Vial B Add Excess Solute (Ensure solid remains) A->B C Agitate at Constant Temp (e.g., 25°C for 24-48h) B->C D Sedimentation (Stand at Constant Temp) C->D E Clarify Supernatant (Centrifuge or Filter 0.22µm) D->E Critical Step F Accurate Dilution of Sample E->F G Analysis via Validated Method (e.g., HPLC or GC) F->G H Calculate Final Solubility (mg/mL or g/100mL) G->H

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Conclusion

While published empirical data for the solubility of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is scarce, a detailed analysis of its molecular structure provides a strong predictive foundation for its behavior. The presence of two large, relatively nonpolar 2,2-dimethyl-1,3-dioxan-5-yl moieties suggests that it will be readily soluble in a wide array of common organic solvents of low to moderate polarity, including alcohols, ketones, esters, and halogenated hydrocarbons. For applications demanding precise quantitative data, the detailed equilibrium shake-flask protocol provided herein offers a reliable and scientifically sound methodology. Adherence to this protocol will enable researchers and developers to generate the high-quality, reproducible solubility data necessary to unlock the full potential of this promising compound in their work.

References

  • Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.
  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Sigma-Aldrich. (n.d.). (2,2-Dimethyl-1,3-dioxan-5-yl)methanol.
  • National Institutes of Health (NIH). (2025). Physics-Based Solubility Prediction for Organic Molecules.
  • Unknown. (n.d.).
  • PubChem. (n.d.). (2,2-Dimethyl-1,3-dioxan-5-yl)methanol.
  • ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6B).
  • Digital CSIC. (n.d.).
  • ACS Publications. (2010). Glycerin Derivatives as Fuel Additives: The Addition of Glycerol/Acetone Ketal (Solketal) in Gasolines.
  • European Medicines Agency (EMA). (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • World Health Organization (WHO). (2019).
  • ResearchGate. (2026). Glycerin Derivatives as Fuel Additives: The Addition of Glycerol/Acetone Ketal (Solketal) in Gasolines | Request PDF.
  • Therapeutic Goods Administration (TGA). (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products.
  • European Medicines Agency (EMA). (2006). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-ol.
  • MDPI. (2019).
  • SEDICI. (2023).
  • Ambeed. (n.d.). (2,2-Dimethyl-1,3-dioxan-5-yl)methanol.
  • European Commission. (n.d.). EudraLex - Volume 4 - Good Manufacturing Practice (GMP) guidelines.
  • BenchChem. (2025). Solubility Profile of 1,3-Dimethoxy-2-propanol in Organic Solvents: A Technical Guide.
  • Angene Chemical. (n.d.). 1,3-Dioxan-5-ol, 2,2-dimethyl- (CAS# 3391-30-8).
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • GMP Platform. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
  • NextSDS. (n.d.). 1,3-bis((2,2-dimethyl-1,3-dioxan-5-yl)oxy)
  • European Medicines Agency (EMA). (n.d.). Guidance on good manufacturing practice and good distribution practice: Questions and answers.
  • Chem-Station. (2012). 1,3-ビス[(2,2-ジメチル-1,3-ジオキサン-5-イル)オキシ]-2-プロパノール.
  • TCI Chemicals. (n.d.). 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol.
  • Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole).
  • ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF.
  • Tokyo Chemical Industry (TCI). (n.d.). 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol.
  • Sigma-Aldrich. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety data and handling protocols for 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS No. 847682-00-2), a spec...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS No. 847682-00-2), a specialized chemical used in research and development. As a Senior Application Scientist, the following information is synthesized from available safety data and best laboratory practices to ensure the well-being of personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a culture of safety and scientific excellence.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of its safe handling. 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is a complex organic molecule whose utility in synthetic chemistry, particularly in drug development, necessitates a clear characterization.

PropertyValueSource(s)
CAS Number 847682-00-2[1][2][3]
Molecular Formula C₁₅H₂₈O₇[1][4]
Molecular Weight 320.38 g/mol [1]
Appearance White to almost white powder or crystal[3][5]
Purity >98.0% (GC)[3][5]

Table 1: Physicochemical Properties of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol.

Hazard Identification and GHS Classification

Based on available data, 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is classified under the Globally Harmonized System (GHS) as follows. Understanding these classifications is critical for implementing appropriate safety measures. A similar hazard profile is observed for the structurally related compound, 2,2-dimethyl-1,3-dioxan-5-ol, reinforcing the need for caution[6].

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (STOT-SE)3H336: May cause drowsiness or dizziness

Table 2: GHS Hazard Classification.

The following pictogram is associated with these hazards:

Expert Insight: The STOT-SE 3 classification indicates that inhalation of this compound may have transient effects on the central nervous system, such as drowsiness or dizziness[7][8]. This necessitates handling in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to airborne particles or vapors.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount in a laboratory setting. The following protocols are designed to minimize exposure and ensure the safe handling of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol.

Engineering Controls

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

  • Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation[9].

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested. Immediate flushing is critical in the event of accidental contact[10].

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical splash goggles are mandatory to protect against eye irritation[11][12][13]. Standard safety glasses do not provide a sufficient seal against splashes.

  • Hand Protection: Chemically resistant gloves should be worn. It is crucial to consult the glove manufacturer's compatibility chart to select the appropriate material. Nitrile gloves are a common choice for many laboratory chemicals, but verification is essential. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact[14].

  • Skin and Body Protection: A laboratory coat must be worn to protect against skin contact. Additional protective clothing, such as an apron or sleeves, may be necessary for procedures with a higher risk of splashes[13][15].

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don PPE: - Goggles - Lab Coat - Gloves prep2 Verify Fume Hood Functionality prep1->prep2 Proceed if functional handle1 Weigh Compound in Fume Hood prep2->handle1 Begin Experiment handle2 Prepare Solution in Fume Hood handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 After Experiment clean2 Dispose of Waste in Labeled Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

A typical experimental workflow for handling a hazardous chemical.

Storage

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

  • Segregation: Store 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol away from incompatible materials. Always consult the Safety Data Sheet for specific incompatibilities[13].

  • Location: Store in a cool, dry, and well-ventilated area. Avoid storing on high shelves to minimize the risk of containers falling[14][16].

  • Containers: Keep the container tightly closed to prevent contamination and potential release of vapors.

Emergency Procedures

In the event of an emergency, a swift and informed response can significantly mitigate harm.

Spills
  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, appropriately labeled container for disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[10][11]. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes[17]. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

G cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation start Exposure Event eye1 Flush with water for 15 minutes start->eye1 skin1 Remove contaminated clothing start->skin1 inhale1 Move to fresh air start->inhale1 eye2 Seek immediate medical attention eye1->eye2 skin2 Wash with soap and water for 15 minutes skin1->skin2 skin3 Seek medical attention if irritation persists skin2->skin3 inhale2 Provide respiratory support if needed inhale1->inhale2 inhale3 Seek immediate medical attention inhale2->inhale3

First aid procedures for different routes of exposure.

Disposal Considerations

All chemical waste must be handled in accordance with local, state, and federal regulations. Dispose of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol and any contaminated materials as hazardous waste. Do not dispose of it down the drain.

References

  • Hamden, A. (n.d.). Understanding and Managing Chemical Eye Irritations. Hamden. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. Retrieved from [Link]

  • Dr Agarwals Eye Hospital. (2025, July 22). How to Handle and Store Chemicals Safely to Protect Your Eyes. Retrieved from [Link]

  • Ohioline. (2018, May 25). Chemical Skin Irritants for Trainers and Supervisors. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]

  • University of California, Santa Cruz. (2013, April 23). General Use SOP for Irritants. Environmental Health and Safety. Retrieved from [Link]

  • NextSDS. (n.d.). 2,2-dimethyl-1,3-dioxan-5-ol — Chemical Substance Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-ol. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (2017, March). Specific Target Organ Toxicity – Single Exposure. Retrieved from [Link]

  • GeSi-Software GmbH. (2016, May 16). STOT – the new hazard category by GHS classification. Retrieved from [Link]

  • University of Arkansas. (n.d.). Specific Target Organ Toxicants. Environmental Health and Safety. Retrieved from [Link]

  • NextSDS. (n.d.). 1,3-bis((2,2-dimethyl-1,3-dioxan-5-yl)oxy)propan-2-ol — Chemical Substance Information. Retrieved from [Link]

Sources

Foundational

Spectroscopic Profiling and Structural Elucidation of CAS 847682-00-2: A Technical Guide for BGLation Applications

Executive Summary In the modern landscape of drug delivery and lipid nanoparticle (LNP) formulation, managing the lipophilic-hydrophilic balance of active pharmaceutical ingredients (APIs) is a critical bottleneck. Symme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of drug delivery and lipid nanoparticle (LNP) formulation, managing the lipophilic-hydrophilic balance of active pharmaceutical ingredients (APIs) is a critical bottleneck. Symmetrically branched oligoglycerols (BGLs)—specifically the acetonide-protected triglycerol derivative CAS 847682-00-2 (1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol)—have emerged as premier "BGLation" reagents. By conjugating this building block to highly hydrophobic drugs, such as fibrates, researchers can increase aqueous solubility by several thousand-fold while preserving pharmacological efficacy ()[1].

However, the efficacy of downstream conjugation relies entirely on the structural integrity of the precursor. Premature deprotection of the acetonide rings or incomplete etherification during synthesis can lead to disastrous side reactions. This whitepaper provides a comprehensive, field-validated guide to the spectroscopic profiling (NMR and FT-IR) of CAS 847682-00-2, ensuring rigorous quality control before deployment in API synthesis.

Structural Anatomy & Spectroscopic Causality

To interpret the spectroscopic data of CAS 847682-00-2, one must first deconstruct its molecular architecture:

  • The Central Propan-2-ol Core: Provides the reactive secondary hydroxyl (-OH) group. This is the sole conjugation site for downstream esterification or etherification.

  • The 1,3-Dioxane Rings: Two symmetrically attached 2,2-dimethyl-1,3-dioxane rings act as protecting groups for the terminal diols.

Causality in Symmetry: The molecule possesses a plane of symmetry passing through the central CH-OH group. Consequently, the two 1,3-dioxane rings are magnetically equivalent. Furthermore, because the bulky ether linkage at the 5-position of the dioxane ring strongly prefers an equatorial orientation to minimize 1,3-diaxial steric clashes, the rings are conformationally locked. This structural rigidity is the primary driver behind the distinct splitting patterns observed in high-field NMR ()[2].

Vibrational Spectroscopy (FT-IR): Protocol & Causal Analysis

ATR-FTIR Experimental Protocol

Given that CAS 847682-00-2 typically presents as a low-melting crystalline solid (mp 50.0–55.0 °C) (), Attenuated Total Reflectance (ATR) FT-IR is the method of choice. Traditional KBr pelleting is strongly discouraged; the hygroscopic nature of the oligoglycerol core can introduce adventitious water, artificially broadening the critical secondary hydroxyl stretch and masking subtle hydrogen-bonding dynamics.

Step-by-Step Methodology:

  • Background Collection: Clean the diamond ATR crystal with anhydrous ethanol. Collect a background spectrum (ambient air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Sample Application: Apply ~5 mg of the neat crystalline solid directly onto the ATR crystal.

  • Compression: Apply the pressure anvil to ensure uniform contact with the evanescent wave, eliminating air gaps that cause spectral artifacts.

  • Data Acquisition & Processing: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution). Perform an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by baseline correction.

FT-IR Spectral Assignments

The FT-IR spectrum of CAS 847682-00-2 is a self-validating system for both the presence of the reactive site and the integrity of the protecting groups.

Table 1: Quantitative FT-IR Spectral Assignments

Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment & Causality
~3450 (broad)O-H stretchConfirms the free secondary hydroxyl group at the central propan-2-ol core.
2985, 2930, 2870C-H stretchAliphatic C-H stretching from the dioxane rings and methyl groups.
1380, 1370C-H bend (gem-di)Critical QC Marker: The characteristic "gem-dimethyl doublet" confirms the intact acetonide (isopropylidene) protecting groups.
1250, 1210C-O-C stretchAsymmetric stretching of the cyclic acetal (dioxane) linkages.
1100 - 1050C-O stretchStrong, overlapping bands representing the aliphatic ether linkages connecting the triglycerol units.

Expert Insight: The absolute absence of any absorption in the 1700–1750 cm⁻¹ region is a mandatory quality check. A carbonyl peak here indicates contamination from unreacted acetate precursors (e.g., intermediate 7 in the synthetic pathway) or oxidative degradation of the glycerol backbone ()[3].

Nuclear Magnetic Resonance (NMR): Protocol & Causal Analysis

High-Resolution NMR Protocol

CAS 847682-00-2 is highly soluble in deuterated chloroform (CDCl₃). It is imperative to use anhydrous CDCl₃ stored over silver foil and molecular sieves. Trace acid (DCl) or water in degraded solvent will catalyze the premature deprotection of the delicate acetonide groups, leading to complex, uninterpretable multiplet regions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of CAS 847682-00-2 in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum at 400 MHz. Use a standard 30° pulse sequence with a relaxation delay (D1) of 2 seconds and 16 scans.

  • Hydroxyl Validation (D₂O Shake): To definitively assign the -OH proton, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, let the phases separate, and re-acquire the spectrum. The disappearance of the broad singlet validates the hydroxyl assignment.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum at 100 MHz using proton decoupling (e.g., WALTZ-16). Use a D1 of 2–3 seconds and a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary acetal carbons.

Spectral Assignments

Because the molecule is symmetric, any asymmetric impurities or mono-deprotected species become immediately obvious in the baseline.

Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment & Causality
1.40Singlet6HEquatorial methyls of the two acetonide groups.
1.45Singlet6HAxial methyls of the two acetonide groups. The locked chair conformation renders the axial and equatorial methyls permanently distinct on the NMR timescale.
2.80Broad Singlet1HCentral secondary -OH. (Disappears upon D₂O exchange).
3.45Multiplet2HCH-O of the 1,3-dioxane rings (position 5).
3.55 - 3.65Multiplet4HCH₂-O of the central propan-2-ol core.
3.75dd (J=11.5, 5.0)4HEquatorial CH₂-O protons of the 1,3-dioxane rings.
3.90Multiplet1HCentral CH-OH proton.
3.95dd (J=11.5, 10.5)4HAxial CH₂-O protons of the 1,3-dioxane rings.

Table 3: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Structural Assignment & Causality
22.5, 25.4Acetonide methyl carbons. The axial methyl is shielded (γ-gauche effect), appearing upfield relative to the equatorial methyl.
62.5CH₂-O carbons of the 1,3-dioxane rings.
69.5Central CH-OH carbon.
71.2Central CH₂-O ether linkage carbons.
73.5CH-O carbons of the 1,3-dioxane rings.
98.5Quaternary acetal carbons (C(CH₃)₂). The characteristic downfield shift (~98 ppm) confirms the cyclic acetal structure rather than an open-chain ether ()[3].

Quality Control & Validation Workflow

To ensure reproducibility in BGLation workflows, the following self-validating decision matrix should be employed before utilizing CAS 847682-00-2 in downstream synthesis.

QC_Workflow Syn Crude CAS 847682-00-2 (BGLation Reagent) FTIR FT-IR Spectroscopy (ATR Method) Syn->FTIR NMR 1H & 13C NMR (CDCl3, 400/100 MHz) Syn->NMR Check1 Absence of C=O? Presence of OH? FTIR->Check1 Check2 Acetonide Intact? Symmetry Confirmed? NMR->Check2 Pass Validated API Building Block Ready for Conjugation Check1->Pass Yes Fail Repurification Required (Silica Gel / Hexane:EtOAc) Check1->Fail No Check2->Pass Yes Check2->Fail No

Spectroscopic quality control workflow for validating CAS 847682-00-2 structural integrity.

Conclusion

The successful application of CAS 847682-00-2 in advanced drug delivery systems hinges entirely on verifying its symmetric, protected triglycerol structure. By adhering to the strictly anhydrous NMR protocols and ATR-FTIR methodologies outlined above, researchers can confidently distinguish the intact BGLation reagent from its degraded or incompletely synthesized analogs, ensuring high-yield conjugations in subsequent synthetic steps.

References

  • Nemoto, H., Kamiya, M., Nakamoto, A., et al. (2012). "Synthesis of highly water-soluble fibrate derivatives via BGLation." Bioorganic & Medicinal Chemistry Letters, 22(20), 6425-6428. Available at:[Link]

  • Nemoto, H., Kamiya, M., Nakamoto, A., & Hattori, H. (2010). "An Efficient and Practical Method for the Preparation of a Branched Oligoglycerol with Acetonide Protection Groups." Chemistry Letters, 39(8), 856-857. Available at:[Link]

  • Nemoto, H., et al. (2010). "Supporting Information: An Efficient and Practical Method for the Preparation of a Branched Oligoglycerol with Acetonide Protection Groups." Chemistry Letters. Available at:[Link]

Sources

Exploratory

Stability and Cleavage Kinetics of 2,2-Dimethyl-1,3-dioxane Protecting Groups in Aqueous Media

Executive Summary In complex multi-step organic synthesis and drug development, the protection of 1,3-diols is a critical pathway dependency. As a Senior Application Scientist, I frequently observe that the failure to qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex multi-step organic synthesis and drug development, the protection of 1,3-diols is a critical pathway dependency. As a Senior Application Scientist, I frequently observe that the failure to quantitatively manage the 2,2-dimethyl-1,3-dioxane group (commonly known as an acetonide or isopropylidene acetal) stems from a fundamental misunderstanding of its aqueous kinetics. This whitepaper dissects the mechanistic causality behind the stability of 6-membered isopropylidene acetals, provides quantitative pH-rate profiles, and outlines self-validating protocols to ensure absolute control over protection and deprotection workflows.

Part I: Mechanistic Foundations of Acetonide Stability

To master the behavior of 2,2-dimethyl-1,3-dioxane in aqueous media, one must look beyond standard reaction schemes and examine the thermodynamic and electronic realities of the molecule.

1. Ground-State Destabilization via 1,3-Diaxial Interactions

A common misconception in the lab is that 6-membered cyclic protecting groups are universally more stable than their 5-membered counterparts. While this holds true for unsubstituted acetals, the introduction of the gem-dimethyl group at the C2 position reverses this paradigm. In the chair conformation of 2,2-dimethyl-1,3-dioxane, one of the methyl groups is forced into an axial position. This creates severe steric clashes with the axial protons at the C4 and C6 positions.

Because of this ground-state destabilization,1 compared to 5-membered 1,3-dioxolane ketals[1]. The built-in steric strain effectively lowers the activation energy required for ring cleavage.

2. Electronic Effects on the Oxocarbenium Ion

The cleavage of the acetonide is strictly specific-acid catalyzed. The electron-donating nature of the two methyl groups stabilizes the developing positive charge on the transition state, making .

Mechanism A 2,2-Dimethyl-1,3-dioxane (Ground State) B Protonated Acetal (Fast Equilibrium) A->B + H+ (Aqueous) C Oxocarbenium Ion (Rate-Limiting Cleavage) B->C Ring Opening D Hemiacetal Intermediate (Water Attack) C->D + H2O E 1,3-Diol + Acetone (Irreversible) D->E - H+, Cleavage

Acid-catalyzed hydrolysis mechanism of 2,2-dimethyl-1,3-dioxane.

Part II: Quantitative Kinetics in Aqueous Media

The stability of the 2,2-dimethyl-1,3-dioxane group is highly dependent on the pH of the aqueous environment. Kinetic studies confirm that within mildly acidic environments, 2[2]. Conversely, the lack of electrophilic protons in basic media completely halts the initiation of the cleavage mechanism, rendering the group 3[3].

Table 1: Hydrolytic Stability Profile of 2,2-Dimethyl-1,3-dioxane

ParameterConditionHydrolytic StabilityMechanistic Rationale
Strong Acid pH < 2 (e.g., 1M HCl)Highly Labile (t½ < 5 mins)Rapid, irreversible protonation of acetal oxygen drives oxocarbenium formation.
Weak Acid pH 4 - 6 (e.g., AcOH)Moderately Labile (t½ ~ hours)First-order dependence on [H3O+] allows for controlled, selective cleavage.
Neutral pH 7StableInsufficient hydronium concentration to initiate C-O bond cleavage.
Base pH > 9 (e.g., NaOH)Highly StableAbsence of electrophilic protons completely prevents the initiation of hydrolysis.
Part III: Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodology for the aqueous acidic deprotection of an acetonide is designed with built-in analytical checkpoints to prevent downstream contamination.

Protocol: Aqueous Acidic Deprotection of 2,2-Dimethyl-1,3-dioxane

Objective: Quantitative cleavage of the acetonide to reveal the 1,3-diol.

Causality of Reagent Selection :

  • Solvent System (THF/H2O 1:1) : The protected acetonide is highly lipophilic, while the resulting diol is polar. THF ensures the starting material remains fully solvated, while water acts as the essential nucleophile to attack the oxocarbenium intermediate.

  • Acid Catalyst (1M HCl) : Provides the high[H3O+] required to rapidly protonate the dioxane oxygen without introducing complex counter-ions.

Step-by-Step Workflow :

  • Dissolution : Dissolve 1.0 mmol of the protected substrate in 5 mL of THF. Add 5 mL of 1M aqueous HCl dropwise at room temperature.

  • Validation Checkpoint 1 (In-Process) : After 30 minutes, sample the reaction via TLC (Hexanes/EtOAc 1:1). Logic: The cleavage of the lipophilic isopropylidene group will result in a highly polar 1,3-diol, causing a significant drop in Rf value. Do not proceed until the starting material spot is completely absent.

  • Quenching : Carefully add saturated aqueous NaHCO3 until the pH reaches 7. Causality: If the solvent is evaporated under acidic conditions, the concentrated acid will cause the newly exposed diol to undergo unwanted dehydration or polymerization.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual water, then dry over anhydrous Na2SO4.

  • Validation Checkpoint 2 (Post-Isolation) : Analyze the crude product via 1H NMR and LC-MS. Logic: A successful deprotection is validated by the complete disappearance of the two distinct methyl singlets (~1.3-1.5 ppm) in the 1H NMR spectrum, and a mass shift of -40 Da (loss of acetone + addition of two protons) in the mass spectrometer.

Workflow S1 Step 1: Substrate Preparation (1,3-Diol in THF) S2 Step 2: Acidic Cleavage (Add 1M HCl / H2O) S1->S2 V1 Validation A: LC-MS Monitor -40 Da Mass Shift S2->V1 S3 Step 3: Neutralization (Add NaHCO3 to pH 7) V1->S3 If starting material consumed S4 Step 4: Aqueous Extraction (Isolate 1,3-Diol) S3->S4 V2 Validation B: 1H NMR Absence of Methyl Singlets S4->V2

Self-validating experimental workflow for aqueous acidic deprotection.

Part IV: Advanced Applications in Drug Design

Beyond mere synthesis, the predictable hydrolysis kinetics of 1,3-dioxanes are increasingly leveraged in advanced drug delivery systems. Because the hydrolysis rate can be tuned by altering the pH of the aqueous environment, researchers utilize these functional groups to design smart prodrugs.

For example, the4 in biological media[4]. The slow, controlled hydrolysis of the acetal in the slightly acidic microenvironments of targeted cells facilitates increased cellular uptake and achieves long-term suppression of targets like XBP-1s, demonstrating how classical protecting group chemistry translates directly into modern pharmacology.

References
  • A Comparative Study of Methylidene and Isopropylidene Acetals in Hexoses for Researchers and Drug Development Professionals - Benchchem.Link

  • Acetonides - Organic Chemistry Portal. 3

  • Further studies on the relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes in ether solution - Canadian Science Publishing. 1

  • Tuning the stability of alkoxyisopropyl protection groups - Beilstein Journals. 2

  • Structural tailoring of a novel fluorescent IRE-1 RNase inhibitor to precisely control its activity - ACS Publications. 4

Sources

Foundational

Preliminary Screening of 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol (CAS 847682-00-2) as a Novel Core for Dendrimer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The rational design of dendrimers, with their precisely controlled architecture and high density of surface functionalities, is of paramount import...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of dendrimers, with their precisely controlled architecture and high density of surface functionalities, is of paramount importance in advanced drug delivery and materials science. The selection of a suitable core molecule is a critical first step that dictates the ultimate size, shape, and functionality of the resulting macromolecule. This technical guide provides an in-depth, hypothetical exploration of the preliminary screening of 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol (CAS 847682-00-2) as a novel core for dendrimer synthesis. We will delve into the scientific rationale for its selection, propose a detailed experimental workflow for a divergent synthesis approach, and outline the essential characterization techniques required to validate the synthesis at each generational step.

Introduction to Dendrimers and the Central Role of the Core

Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional structure.[1] Their architecture consists of three main components: a central core, layers of repeating branched units called generations, and a high number of terminal functional groups on the periphery.[2] This precise, monodisperse structure affords a level of control over molecular weight and functionality not achievable with traditional linear polymers.[3]

The core molecule is the foundation upon which the entire dendritic structure is built.[4] Its multiplicity (the number of reactive sites) determines the number of branches that will emanate, thus influencing the density of the final dendrimer. The chemical nature of the core can also impart specific properties to the dendrimer, such as solubility or even intrinsic biological activity.[4] Therefore, the careful selection and evaluation of a core molecule are pivotal for the successful synthesis of dendrimers with desired characteristics.

Physicochemical Properties of the Candidate Core: CAS 847682-00-2

The candidate molecule, 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol, presents an intriguing scaffold for dendrimer synthesis. Its central propan-2-ol unit provides an initial reactive hydroxyl group. Furthermore, the two 2,2-dimethyl-1,3-dioxane protecting groups mask four additional hydroxyl functionalities, which can be revealed through a deprotection step. This latent pentafunctional nature makes it a promising candidate for the divergent synthesis of a generation zero (G0) dendrimer with five initial branching points.

PropertyValueSource
CAS Number 847682-00-2[5]
IUPAC Name 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol[5]
Molecular Formula C15H28O7[5]
Molecular Weight 320.38 g/mol [5]
Structure A central propan-2-ol with two ether-linked 2,2-dimethyl-1,3-dioxane groups.[5]

Proposed Divergent Synthesis Workflow

The divergent synthesis approach begins at the core and extends outwards, with each successive reaction sequence adding a new generation.[6] This method is well-suited for producing large quantities of dendrimers.[7] We propose a two-stage process for the preliminary screening of CAS 847682-00-2 as a dendrimer core: first, the deprotection of the hydroxyl groups, followed by the attachment of the first generation of branching units.

Stage 1: Deprotection of the Core

The initial and crucial step is the removal of the acetonide protecting groups to expose the five hydroxyl functionalities. This can typically be achieved under acidic conditions.

Protocol:

  • Dissolve 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Add a catalytic amount of a strong acid, for example, hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Stir the reaction mixture at room temperature and monitor the progress of the deprotection using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, neutralize the acid with a mild base, such as sodium bicarbonate.

  • Extract the deprotected core molecule with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the deprotected core, a polyol, using column chromatography.

Stage 2: Synthesis of Generation 0 (G0) Dendrimer

With the pentafunctional core in hand, the next step is the attachment of the first layer of branching units. For this hypothetical synthesis, we will use a readily available and well-documented branching monomer, such as methyl acrylate, in a Michael addition reaction, followed by amidation with a large excess of ethylenediamine. This is a classic approach used in the synthesis of poly(amidoamine) (PAMAM) dendrimers.[8]

Protocol:

  • Michael Addition:

    • Dissolve the deprotected polyol core in methanol.

    • Slowly add a stoichiometric excess of methyl acrylate to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction by IR spectroscopy (disappearance of the O-H stretch and appearance of the C=O stretch of the ester).

    • Remove the excess methyl acrylate and methanol under reduced pressure to yield the ester-terminated intermediate.

  • Amidation:

    • Dissolve the ester-terminated intermediate in a fresh solution of methanol.

    • Add a large excess of ethylenediamine to the solution.

    • Stir the reaction mixture at room temperature for 48-72 hours.

    • Monitor the reaction by IR spectroscopy (disappearance of the ester C=O stretch and appearance of the amide C=O stretch).

    • Remove the excess ethylenediamine and methanol under reduced pressure.

    • Purify the resulting amine-terminated Generation 0 (G0) dendrimer by dialysis or precipitation to remove unreacted starting materials and byproducts.

G0_Dendrimer_Synthesis Core CAS 847682-00-2 (Protected Core) DeprotectedCore Deprotected Core (Penta-ol) Core->DeprotectedCore Acidic Deprotection EsterIntermediate Ester-Terminated Intermediate DeprotectedCore->EsterIntermediate Michael Addition (Methyl Acrylate) G0_Dendrimer Generation 0 (G0) Amine-Terminated Dendrimer EsterIntermediate->G0_Dendrimer Amidation (Ethylenediamine)

Caption: Divergent synthesis workflow for a G0 dendrimer from CAS 847682-00-2.

Essential Characterization Techniques

Rigorous characterization at each stage of the synthesis is imperative to confirm the structure, purity, and molecular weight of the synthesized molecules. A multi-technique approach is necessary for a comprehensive evaluation.[9]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for elucidating the structure of dendrimers.[10] It can be used to confirm the disappearance of the protecting groups, the addition of the branching units, and the overall structure of each generation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for monitoring the progress of the reactions by identifying the characteristic vibrational frequencies of functional groups, such as the disappearance of hydroxyl peaks and the appearance of ester and amide carbonyl peaks.[11]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for determining the molecular weight of the dendrimer at each generation and confirming its monodispersity.[11]

Chromatographic and Other Techniques
  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume and can be used to assess the purity and polydispersity of the dendrimer population.[10]

  • Differential Scanning Calorimetry (DSC): DSC can provide information on the glass transition temperature of the dendrimers, which is a key physical property.[10]

Dendrimer_Characterization cluster_synthesis Synthesis Stages cluster_analysis Analytical Workflow Core Core Molecule NMR NMR (¹H, ¹³C) Core->NMR FTIR FTIR Core->FTIR MS Mass Spectrometry (ESI/MALDI) Core->MS G0 Generation 0 G0->NMR G0->FTIR G0->MS SEC Size Exclusion Chromatography G0->SEC DSC DSC G0->DSC Gn Higher Generations Gn->NMR Gn->FTIR Gn->MS Gn->SEC Gn->DSC

Caption: Analytical workflow for dendrimer characterization at each synthetic stage.

Conclusion and Future Outlook

The preliminary screening outlined in this technical guide provides a scientifically grounded, albeit hypothetical, pathway for evaluating 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol (CAS 847682-00-2) as a novel core for dendrimer synthesis. The proposed divergent synthesis strategy, utilizing well-established chemical reactions, offers a robust method for constructing the initial generations. Comprehensive characterization using a suite of analytical techniques is critical for validating the successful synthesis and purity of the resulting dendrimers.

Should this preliminary screening prove successful, further research could focus on the synthesis of higher generations, the functionalization of the peripheral amine groups for targeted drug delivery applications, and the investigation of the physicochemical and biological properties of these novel dendrimers. The unique pentafunctional core could lead to dendrimers with distinct properties compared to those derived from more traditional core molecules, potentially opening new avenues in nanomedicine and materials science.

References

  • Augustus, E. N., Allen, E. T., Nimibofa, A., & Donbebe, W. (2017). A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. American Journal of Polymer Science, 7(1), 8-14. [Link]

  • Narasimha Rao, R. et al. (2015). Dendrimers - structure, synthesis, encapsulation, characterization and applications. Journal of Global Trends in Pharmaceutical Sciences, 6(3), 2860-2866. [Link]

  • Majoros, I. J., & Tomalia, D. A. (2005). Characterization of dendrimers. PubMed. [Link]

  • Al-Hyari, M. A., et al. (2024). Dendrimers: A Review on Synthesis, Characterisation and Application in Drug Delivery. International Journal of Pharmaceutical and Phytopharmacological Research, 14(1), 1-12. [Link]

  • Lee, C. C., et al. (2012). Characterizations of Polyamidoamine Dendrimers with Scattering Techniques. MDPI. [Link]

  • Serrano-García, J., et al. (2023). Dendrimers: Exploring Their Wide Structural Variety and Applications. PMC. [Link]

  • Lee, C. C., et al. (2020). Self-Assembling Supramolecular Dendrimers for Biomedical Applications: Lessons Learned from Poly(amidoamine) Dendrimers. ACS Publications. [Link]

  • El-Sayed, M., et al. (2023). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. MDPI. [Link]

  • Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247. [Link]

  • Kumar, A., et al. (2024). Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. World Journal of Advanced Research and Reviews, 23(1), 797-810. [Link]

  • Wikipedia. (n.d.). Dendrimer. Wikipedia. [Link]

  • CAS Common Chemistry. (n.d.). Benzamide, 4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl]propyl]- - N-2-pyridinyl-, hydrochloride (1:1). CAS. [Link]

  • Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247. [Link]

  • Bhadra, D., et al. (2007). Synthesis, Characterization, and in Vitro Activity of Dendrimer-Streptokinase Conjugates. Bioconjugate Chemistry, 18(3), 859-866. [Link]

  • Frechet, J. M. J., & Tomalia, D. A. (Eds.). (2001). Dendrimers and other Dendritic Polymers.
  • Donoso-Fierro, C., et al. (2014). 1,3,5-Tris(4-bromophenyl)benzene prenucleation clusters from metadynamics. PubMed. [Link]

  • Galiana, E., et al. (2021). New fluorescent tetraphenylporphyrin-based dendrimers with alkene-linked fluorenyl antennae designed for oxygen sensitization. RSC Advances, 11(46), 28699-28711. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. PMC. [Link]

  • US EPA. (n.d.). Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and 2-propenoic acid - Substance Details - SRS. US EPA. [Link]

  • CAS Common Chemistry. (n.d.). 2-(3,4-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole. CAS. [Link]

  • PCC Group Product Portal. (n.d.). CAS Number 9082-00-2. PCC Group. [Link]

  • PubChem. (n.d.). 2-Cyanoethyl diethylcarbamodithioate. PubChem. [Link]

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Exploratory

A Technical Guide to the Identification of Impurities in 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol via Mass Spectrometry

Abstract This technical guide provides a comprehensive framework for the identification and structural elucidation of potential impurities in 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol, a complex diether-diol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the identification and structural elucidation of potential impurities in 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol, a complex diether-diol molecule. The reliable characterization of impurities in active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development, directly impacting product safety and efficacy.[1][2] This document outlines a systematic approach leveraging high-resolution liquid chromatography-mass spectrometry (LC-MS) to detect, identify, and characterize process-related and degradation impurities. We will delve into the predictive analysis of potential impurities based on the synthetic route, detailed experimental protocols for LC-MS/MS analysis, and a discussion of the characteristic fragmentation patterns essential for structural confirmation. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the purity and quality of pharmaceutical materials.

The Imperative for Impurity Profiling

In pharmaceutical manufacturing, an impurity is any component present in a drug substance that is not the desired chemical entity.[3] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling to ensure that drug products are safe and effective.[3][4] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making their structural elucidation a non-negotiable step in the regulatory submission process.[4][5][6]

Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for this task due to its exceptional sensitivity and specificity, allowing for the detection and structural analysis of impurities even at trace levels.[7][8] High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds.[1][9]

The Target Molecule: 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

The target molecule, with CAS Number 847682-00-2, is a structurally complex compound featuring two 2,2-dimethyl-1,3-dioxane rings linked via ether bonds to a central 2-propanol backbone.[10] The presence of multiple chiral centers, ether linkages, and acetal groups (within the dioxane rings) dictates its chemical properties and potential impurity profile.

Molecular Structure:

  • Chemical Name: 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol

  • Molecular Formula: C₁₅H₂₈O₇

  • Molecular Weight: 320.38 g/mol

The synthesis of this molecule likely involves glycerol or a derivative, and 2,2-dimethyl-1,3-dioxan-5-one or a related precursor, suggesting potential impurities stemming from unreacted starting materials, intermediates, or side-products of etherification and acetal formation reactions.[11][12]

Predicting the Impurity Landscape

A robust impurity identification strategy begins with a theoretical assessment of potential impurities based on the manufacturing process and the inherent stability of the molecule.

Process-Related Impurities

These impurities arise during the synthesis and purification stages.[6] Given the structure, likely starting materials include glycerol, epichlorohydrin, and a protected glycerol derivative like 2,2-dimethyl-1,3-dioxan-5-ol (glycerol formal).[13]

  • Unreacted Starting Materials: Residual amounts of glycerol, 2,2-dimethyl-1,3-dioxan-5-ol, or other precursors.

  • Intermediates: Such as the mono-substituted glycerol ether, 1-[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2,3-propanediol.

  • By-products: Products from side reactions, such as oligomerization of glycerol or reaction with residual catalysts. Crude glycerol from biodiesel production, for example, often contains methanol, soaps, and salts which can lead to unexpected by-products.[14][15]

Degradation Products

These impurities can form during storage or handling due to exposure to heat, light, humidity, or acid/base catalysis. The key labile functional groups in the target molecule are the acetal and ether linkages.

  • Hydrolysis Products: The 1,3-dioxane rings are acetals and are susceptible to acid-catalyzed hydrolysis, which would open the rings to yield diol functionalities.

  • Oxidation Products: The secondary alcohol group is susceptible to oxidation, which would form a ketone.

Tabulated Summary of Potential Impurities

The following table summarizes key potential impurities, their likely origin, and their exact monoisotopic masses, which are critical for HRMS-based identification.

Impurity Name Potential Origin Molecular Formula Monoisotopic Mass (Da) [M+H]⁺ (m/z) [M+Na]⁺ (m/z)
GlycerolStarting MaterialC₃H₈O₃92.047393.0546115.0365
2,2-Dimethyl-1,3-dioxan-5-olStarting MaterialC₆H₁₂O₃132.0786133.0859155.0678
Parent Molecule API C₁₅H₂₈O₇ 320.1835 321.1908 343.1727
Mono-ether IntermediateIntermediateC₉H₁₈O₅206.1154207.1227229.1046
Oxidized Parent (Ketone)DegradationC₁₅H₂₆O₇318.1678319.1751341.1570
Single Ring-Opened HydrolysisDegradationC₁₅H₃₀O₈338.1940339.2013361.1832

A Mass Spectrometry-Centric Workflow for Impurity Identification

A systematic workflow is essential for the efficient and accurate identification of unknown impurities.[2] The process combines high-performance liquid chromatography (HPLC) for separation with high-resolution tandem mass spectrometry (HR-MS/MS) for detection and structural elucidation.[7][16]

Workflow Overview

The diagram below illustrates the logical flow from sample analysis to the final structural confirmation of an unknown impurity.

Impurity_Workflow cluster_0 Analytical Phase cluster_1 Data Interpretation Phase Sample Sample Preparation (API Batch) LC_Separation LC Separation (Reversed-Phase) Sample->LC_Separation HRMS_Detection HR-MS Full Scan (Accurate Mass) LC_Separation->HRMS_Detection MSMS_Acquisition Data-Dependent MS/MS Acquisition HRMS_Detection->MSMS_Acquisition Peak_Detection Impurity Peak Detection MSMS_Acquisition->Peak_Detection Data Transfer Formula_Generation Elemental Formula Generation (from m/z) Peak_Detection->Formula_Generation Structure_Proposal Propose Structures (Fragmentation Analysis) Formula_Generation->Structure_Proposal Confirmation Confirm Structure (Comparison to API) Structure_Proposal->Confirmation

Caption: High-level workflow for LC-MS based impurity identification.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrument and impurities observed.

1. Sample Preparation:

  • Accurately weigh and dissolve the 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1 mg/mL.
  • Prepare a dilute solution of the main compound (~10 µg/mL) for fragmentation method development.
  • Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: Hold at 95% B
  • 18-18.1 min: 95% to 5% B
  • 18.1-22 min: Hold at 5% B (re-equilibration).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters (Q-TOF or Orbitrap-based system):

  • Ionization Mode: Electrospray Ionization (ESI), Positive. ESI is chosen for its effectiveness in ionizing polyether-type compounds, typically forming [M+H]⁺ or [M+Na]⁺ adducts.[17][18]
  • Full Scan (MS1) Range: m/z 70 - 1000.
  • Resolution (MS1): > 60,000 FWHM.
  • Data Acquisition: Data-Dependent Acquisition (DDA) or TopN mode, selecting the top 3-5 most intense ions from the full scan for MS/MS fragmentation.
  • Collision Energy (MS/MS): Use a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum.

Data Analysis and Structural Elucidation

The key to identification lies in the interpretation of the mass spectra, particularly the fragmentation patterns.

Fragmentation Behavior of the Parent Molecule

Understanding the fragmentation of the parent compound is crucial, as related impurities often share common fragmentation pathways.[1] The primary cleavage sites are the ether linkages and the dioxane rings. The acetal moieties are particularly prone to fragmentation.[19][20]

Predicted Fragmentation Pathways:

  • Loss of a Dioxane Moiety: Cleavage of the C-O ether bond can lead to the loss of a neutral (2,2-dimethyl-1,3-dioxan-5-yl)oxy group or the formation of a corresponding charged fragment.

  • Dioxane Ring Opening: The dioxane ring itself can fragment, commonly initiated by the loss of a methyl group from the gem-dimethyl position, followed by cleavage of the acetal C-O bonds.[21] This can result in the loss of acetone (58 Da).

  • Cleavage of the Central Propanol Linker: Fragmentation can occur along the C-C backbone of the central propanol unit.

Fragmentation_Pathway cluster_frags cluster_subfrags Parent Parent Ion [M+H]⁺ m/z 321.19 Frag1 Loss of Acetone (-58 Da) m/z 263.15 Parent->Frag1 Ring Fragmentation Frag2 Cleavage of Ether Bond (Loss of C₆H₁₁O₂ radical) m/z 205.11 Parent->Frag2 α-Cleavage Frag3 Loss of C₉H₁₇O₄ group m/z 117.09 Parent->Frag3 Ether Cleavage SubFrag1 Further Fragmentation Frag1->SubFrag1 Frag2->SubFrag1

Caption: Key fragmentation pathways for the parent molecule.

Case Study: Elucidating a Hypothetical Impurity

Imagine a previously unknown peak is detected in the LC-MS chromatogram with the following characteristics:

  • Retention Time: Elutes slightly earlier than the parent compound.

  • Accurate Mass (MS1): [M+H]⁺ detected at m/z 207.1225.

Step-by-Step Elucidation:

  • Elemental Formula Generation: Using the accurate mass of 207.1225, software algorithms propose the most likely elemental formula as C₉H₁₉O₅ (for the protonated species), which corresponds to a neutral formula of C₉H₁₈O₅. This matches the predicted mono-ether intermediate in Table 1.

  • MS/MS Fragmentation Analysis: The MS/MS spectrum of m/z 207.1225 is acquired.

    • A significant fragment is observed at m/z 115.06, corresponding to the loss of glycerol (92 Da).

    • Another key fragment appears at m/z 133.08, corresponding to the protonated 2,2-dimethyl-1,3-dioxan-5-ol moiety.

    • The fragmentation pattern shows similarities to one half of the parent molecule's spectrum, strongly suggesting it is a related substance.

  • Structural Confirmation: Based on the elemental composition and the fragmentation data matching known substructures of the parent API, the impurity is confidently identified as the mono-ether intermediate, 1-[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2,3-propanediol .

Conclusion and Best Practices

The identification of impurities in complex molecules like 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is a meticulous process that relies on the predictive power of chemical knowledge and the analytical power of high-resolution mass spectrometry. By anticipating potential process-related and degradation impurities, a targeted yet comprehensive analytical strategy can be developed. A systematic workflow, from sample preparation to detailed fragmentation analysis, is paramount for achieving accurate and reliable structural elucidation. This approach not only ensures regulatory compliance but also deepens the understanding of the drug substance's chemical behavior, ultimately contributing to the development of safer and more effective medicines.[22]

References

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Sterling Pharma Solutions. High resolution mass spectrometry for impurity profiling. [Link]

  • Wang, G. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Pu, Q. L., et al. (1993). Electrospray ionization mass spectrometry of semduramicin and other polyether ionophores. PubMed. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. [Link]

  • SynThink. (2023, December 18). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025, October 27). how high resolution mass spectrometry identifies unknown impurities #analyticalchemistry. YouTube. [Link]

  • Doc Brown's Chemistry. (2025, November 15). mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern. [Link]

  • Gruendling, T., et al. (2008). Polymer Analysis by Liquid Chromatography/Electrospray Ionization Time-of-Flight Mass Spectrometry. ACS Publications. [Link]

  • Royal Society of Chemistry. (2015, September 9). Aqueous-phase reforming of crude glycerol: effect of impurities on hydrogen production. [Link]

  • Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. PubMed. [Link]

  • MDPI. (2022, August 15). Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. [Link]

  • Espace INRS. A review on variation in crude glycerol composition, bio-valorization of crude and purified glycerol as carbon source for lipid. [Link]

  • Djerassi, C., & Fenselau, C. (1965). Mass Spectra of Acetal-Type Compounds. ACS Publications. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Lavanant, H., et al. (2026, February 15). On the Use of Electrospray Ionization and Desorption Electrospray Ionization Mass Spectrometry for Bulk and Surface Polymer Analysis. ResearchGate. [Link]

  • Hakkarainen, M. (2011, November 9). Electrospray Ionization–Mass Spectrometry for Molecular Level Understanding of Polymer Degradation. ResearchGate. [Link]

  • LibreTexts Chemistry. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • Kumar Metal Industries. (2022, November 7). Glycerol Manufacturing Process and Different Methods Involved. [Link]

  • Pharmaffiliates. Glycerol-impurities. [Link]

  • NIST. 1,3-Dioxane. WebBook. [Link]

  • Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes. [Link]

  • NIST. 1,3-Dioxan-5-ol. WebBook. [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

  • LibreTexts Chemistry. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. [Link]

  • NextSDS. 1,3-bis((2,2-dimethyl-1,3-dioxan-5-yl)oxy)propan-2-ol. [Link]

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

  • ResearchGate. Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Conjugation of Polyglycerol Dendrimers Utilizing CAS 847682-00-2

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a self-validating, mechanistic guide for synthesizing polyglycerol dendrimers and hydrophilic bioconjugates using the AB...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a self-validating, mechanistic guide for synthesizing polyglycerol dendrimers and hydrophilic bioconjugates using the AB2-type monomer CAS 847682-00-2.

Introduction & Mechanistic Grounding

CAS 847682-00-2, chemically designated as 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol, is a highly specialized AB2-type dendron building block[1]. Originally pioneered by Nemoto et al., this molecule is widely recognized in literature as the Branched Glycerol (BGL) trimer[2]. It serves as a foundational monomer in the synthesis of symmetrically branched oligoglycerols and polyglycerol dendrimers, which are critical in formulating Drug Delivery Systems (DDS) for hydrophobic active pharmaceutical ingredients (APIs)[3].

The Causality of the Molecular Design: The architectural brilliance of CAS 847682-00-2 lies in its orthogonal reactivity. The molecule features a single focal secondary hydroxyl group, while its four peripheral hydroxyl groups are masked by two acetonide (2,2-dimethyl-1,3-dioxane) protecting groups[1].

  • Selective Conjugation: This masking allows researchers to selectively functionalize the focal point (e.g., via mesylation or esterification) without inadvertently polymerizing the peripheral branches[4].

  • Stereochemical Purity: The BGL core lacks asymmetric carbons, ensuring that conjugation does not result in a complex mixture of stereoisomers, a critical regulatory requirement in drug development[2].

  • Controlled Unmasking: Following conjugation to a hydrophobic target, the acetonide groups can be quantitatively cleaved under mild acidic conditions. This yields a highly hydrophilic, biocompatible polyglycerol canopy that drastically enhances the aqueous solubility of the target molecule[2].

Physicochemical Profile

To ensure accurate stoichiometric calculations and handling, the quantitative data for CAS 847682-00-2 is summarized below:

PropertySpecification
CAS Registry Number 847682-00-2
IUPAC Name 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
Molecular Formula C15H28O7
Molecular Weight 320.38 g/mol
Appearance White to almost white powder/crystal
Melting Point 50.0 to 55.0 °C
SMILES CC1(OCC(CO1)OCC(COC2COC(OC2)(C)C)O)C

Experimental Workflows & Protocols

The following protocols outline a self-validating system for converting the inert focal hydroxyl of CAS 847682-00-2 into a "click-ready" azide, conjugating it to an API, and unmasking the hydrophilic dendrimer.

Protocol 1: Activation of the Focal Hydroxyl Group (Mesylation)

Expert Insight: The focal secondary hydroxyl of CAS 847682-00-2 is sterically hindered. To facilitate downstream conjugation, it must first be converted into a superior leaving group. Methanesulfonate (mesylate) is preferred over tosylate here due to easier byproduct removal during workup[4].

  • Preparation: Dissolve 1.0 equivalent of CAS 847682-00-2 in anhydrous toluene to achieve a concentration of approximately 0.5 M under an inert argon atmosphere.

  • Base Addition: Add 1.1 equivalents of anhydrous triethylamine (Et3N). Cool the reaction mixture to -10 °C to 0 °C using an ice/salt bath to control the exothermic activation.

  • Activation: Dropwise, add 1.1 equivalents of methanesulfonyl chloride (MsCl) dissolved in a minimal volume of toluene[4].

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction with water. Extract the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo at 40 °C. The resulting mesylate is typically obtained in quantitative yield and should be used immediately in Protocol 2 without further purification[5].

Protocol 2: Synthesis of BGL-Azide for Click Conjugation

Expert Insight: Converting the mesylate to an azide prepares the dendron for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" chemistry is highly tolerant of diverse functional groups present on complex APIs[2].

  • Substitution: Dissolve the crude mesylate from Protocol 1 in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.3 M.

  • Azidation: Add 2.5 to 5.0 equivalents of sodium azide (NaN3). (Caution: Ensure proper safety protocols and blast shields when handling azides at elevated temperatures).

  • Heating: Stir the suspension at 120 °C for 10 to 14 hours[4].

  • Isolation: Cool to room temperature. Filter off the precipitated sodium salts. Remove DMF in vacuo at elevated temperature.

  • Purification: Purify the crude product via silica gel column chromatography to yield the pure BGL-azide dendron[5].

Protocol 3: Global Deprotection to Yield the Hydrophilic Conjugate

Expert Insight: Once the BGL dendron is conjugated to the target API, the acetonide groups must be removed. Using a solid-supported acid like Amberlyst®-15 is superior to liquid acids (like HCl) because it eliminates the need for aqueous neutralization—preventing the highly water-soluble polyglycerol product from being lost in the aqueous phase during extraction[3].

  • Solvent Selection: Dissolve the conjugated BGL-acetonide complex in HPLC-grade methanol.

  • Acidic Cleavage: Add Amberlyst®-15 (a strongly acidic cation exchange resin) to the solution.

  • Reaction: Stir the mixture at room temperature until LC-MS indicates the complete disappearance of the acetonide-protected starting material (typically 4-12 hours).

  • Recovery: Filter the mixture through a short pad of Celite to remove the Amberlyst®-15 resin.

  • Final Product: Evaporate the methanol in vacuo to afford the protection-free, highly hydrophilic polyglycerol-conjugated API[3].

Visualizations of Logical Relationships

G A CAS 847682-00-2 (Acetonide-Protected BGL) B Focal Point Activation (Mesylation) A->B MsCl, Et3N C Functionalization (Azidation) B->C NaN3, 120°C D Target Conjugation (CuAAC Click) C->D Alkyne-API E Global Deprotection (Amberlyst-15) D->E H+ / MeOH F Hydrophilic Polyglycerol Conjugated API E->F Unmasking

Caption: Workflow for synthesizing polyglycerol-API conjugates using CAS 847682-00-2.

Pathway N1 Hydrophobic Drug + BGL Acetonide N2 Acidic Cleavage (H+ / MeOH) N1->N2 N3 Loss of Acetone Byproducts N2->N3 N4 Water-Soluble Polyglycerol Dendrimer N3->N4

Caption: Mechanistic pathway of acetonide deprotection to yield hydrophilic polyglycerol dendrimers.

References

  • [1] CAS RN 847682-00-2 - Fisher Scientific. fishersci.com. 1

  • [2] BGL Reagent Converting Hydrophobic Molecules into Hydrophilic Derivatives. tcichemicals.com. 2

  • [4],[5] Design, synthesis and cytotoxic activity of water-soluble quinones with dibromo-p-benzoquinone cores and amino oligo(ethylene glycol) side chains against MCF-7 breast cancer cells. PMC / NIH. 4

  • [3] Synthesis of New Protection-free Symmetrically Branched Oligoglycerols that Conjugate with Target in One Step Under Mild Conditions. nii.ac.jp. 6

Sources

Application

Application Notes &amp; Protocols: Deprotection of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol Acetonide Groups

Introduction In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the use of protecting groups is a cornerstone strategy....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the use of protecting groups is a cornerstone strategy.[1] The acetonide group, specifically the 2,2-dimethyl-1,3-dioxane moiety, is a widely employed cyclic acetal for the protection of 1,3-diols. Its popularity is due to a favorable balance of stability and reactivity; it is robust under neutral, basic, and many redox conditions, yet can be cleanly removed under acidic conditions.

The target molecule, 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol, features two such 1,3-dioxane groups. These are derived from the protection of a glycerol core, a common structural motif in numerous biologically active molecules. The successful and high-yielding deprotection of these groups to reveal the parent polyol is a critical step that requires a nuanced understanding of reaction mechanisms and conditions to avoid side reactions and ensure the integrity of the target molecule.

This guide provides a comprehensive overview of the strategies and detailed protocols for the deprotection of these bis-acetonide groups, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, present a comparative analysis of various deprotection methods, and offer practical, field-tested protocols and troubleshooting advice.

The Mechanism of Acid-Catalyzed Acetonide Hydrolysis

The cleavage of acetonide groups is a classic example of acid-catalyzed hydrolysis, the reverse of its formation. The reaction proceeds through a series of equilibrium steps, and the presence of water is essential to drive the reaction toward the deprotected diol.[2]

The mechanism can be summarized as follows:

  • Protonation: The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst (H-A). This converts the alkoxy group into a good leaving group (an alcohol).[3]

  • Carbocation Formation: The protonated oxygen and its attached carbon are expelled as acetone, while the other oxygen atom donates a lone pair to form a resonance-stabilized oxonium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.[3]

  • Deprotonation: A final deprotonation step, typically by the conjugate base of the acid catalyst (A⁻) or another water molecule, regenerates the acid catalyst and yields the free hemiacetal, which rapidly hydrolyzes to the diol and acetone.

The use of a large excess of an aqueous solvent system is often employed to push the equilibrium towards the final deprotected product, in accordance with Le Châtelier's principle.[3]

Deprotection_Mechanism cluster_main Acid-Catalyzed Acetonide Hydrolysis cluster_reagents Key Species Acetonide 1. Acetonide (1,3-Dioxane) Protonated 2. Protonated Acetonide Acetonide->Protonated + H⁺ Oxonium 3. Oxonium Ion + Acetone Protonated->Oxonium - Acetone Hemiacetal 4. Hemiacetal Intermediate Oxonium->Hemiacetal + H₂O Diol 5. Deprotected 1,3-Diol Hemiacetal->Diol - H⁺ H_plus H⁺ (Acid Catalyst) H2O H₂O (Nucleophile)

Caption: Mechanism of acid-catalyzed acetonide deprotection.

Comparative Analysis of Deprotection Protocols

The choice of deprotection method is critical and depends heavily on the substrate's sensitivity to acidic conditions and the presence of other acid-labile functional groups. Below is a summary of common conditions, ranging from mild to strong.

Entry Reagent(s) Solvent(s) Temp (°C) Typical Time (h) Key Characteristics & Insights
1Pyridinium p-toluenesulfonate (PPTS) (catalytic)CH₂Cl₂/MeOH or EtOH/H₂O25-404-12Expertise: Extremely mild and selective. Ideal for complex molecules with multiple acid-sensitive groups. The reaction is often slow but clean.
280% Acetic Acid (aq)Acetic Acid/H₂O25-502-8Experience: A classic and reliable method. The acidity is moderate, providing a good balance between reaction rate and selectivity. Suitable for moderately robust substrates.
3Dowex® 50W-X8 (H⁺ form)[4]MeOH/H₂O (9:1)251-5Trustworthiness: Utilizes a solid-supported acid resin, which simplifies workup significantly—the catalyst is removed by simple filtration. This avoids aqueous workup issues with water-soluble polyols.
4Trifluoroacetic Acid (TFA) / H₂OTFA/H₂O (e.g., 9:1)0-250.5-4Authoritative: A stronger acid system for more stubborn acetonides.[4][5] Caution is required as it can cleave other protecting groups like Boc or t-butyl ethers.[4]
5Cerium(III) chloride (CeCl₃·7H₂O) / NaIAcetonitrileReflux0.5-2Expertise: A Lewis acid-based method that can offer different selectivity compared to Brønsted acids. Often faster and can be effective when other methods fail.[6]
6Iodine (I₂) (catalytic)Acetone/H₂O251-3Experience: A very mild and neutral deprotection method. Particularly useful for substrates that are highly sensitive to strong acids.

Detailed Experimental Protocols

Protocol 1: Mild Deprotection with Pyridinium p-toluenesulfonate (PPTS)

Rationale: This method is the gold standard for late-stage deprotections on complex molecules containing other acid-labile groups. PPTS provides a low, steady concentration of protons, minimizing the risk of side reactions. The use of a mixed solvent system like Dichloromethane/Methanol aids in substrate solubility.

Materials:

  • 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol derivative (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.2-0.5 eq)

  • Dichloromethane (DCM) and Methanol (MeOH), HPLC grade (9:1 v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the bis-acetonide protected compound (1.0 eq) in a 9:1 mixture of DCM/MeOH to a final concentration of 0.05-0.1 M.

  • To the stirred solution, add PPTS (0.3 eq).

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction may take 4-12 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired polyol.

Protocol 2: Deprotection using Dowex® Acidic Resin

Rationale: This protocol is highly advantageous due to its simplified workup. The heterogeneous acid catalyst is easily removed by filtration, which is particularly useful when the deprotected polyol product is highly water-soluble, making traditional aqueous workups problematic.

Materials:

  • 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol derivative (1.0 eq)

  • Dowex® 50W-X8 (H⁺ form) resin

  • Methanol (MeOH) and Water (H₂O) (9:1 v/v)

  • Triethylamine (Et₃N) or Amberlyst® A21 basic resin

Procedure:

  • Dissolve the bis-acetonide protected compound (1.0 eq) in a 9:1 mixture of MeOH/H₂O.

  • Add Dowex® 50W-X8 resin (approx. 20% by weight of the substrate).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-5 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the resin. Wash the resin with a small amount of methanol.

  • Scientist's Note: Traces of acid may leach from the resin. Neutralize the filtrate by adding a few drops of triethylamine or by stirring with a basic resin (e.g., Amberlyst® A21) for 15 minutes and re-filtering.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue as necessary, often by chromatography or recrystallization.

Troubleshooting and Optimization

Even with established protocols, challenges such as incomplete conversion or the formation of byproducts can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow cluster_solutions Optimization Strategies start_node Start: Monitor Reaction by TLC/LC-MS decision_node decision_node start_node->decision_node Assess progress end_node Reaction Complete. Proceed to Workup. decision_node->end_node Complete p1 Diagnosis: Sluggish Reaction decision_node->p1 Incomplete Conversion process_node process_node s1 Option 1: Increase Temperature Gently (e.g., to 40°C) p1->s1 s2 Option 2: Increase Catalyst Loading (e.g., from 0.2 to 0.4 eq PPTS) p1->s2 s3 Option 3: Switch to a Stronger Acid System (e.g., 80% AcOH or cat. TFA) p1->s3 s1->start_node s2->start_node s3->start_node

Caption: Troubleshooting workflow for incomplete deprotection.

Common Issues and Solutions:

  • Incomplete Reaction: As outlined in the workflow, if the reaction stalls, first ensure the catalyst is active. If so, a slight increase in temperature or catalyst loading can often drive the reaction to completion.[5] For particularly resistant substrates, switching to a more potent acidic system like aqueous acetic acid or catalytic TFA may be necessary.

  • Formation of Byproducts: If TLC/LC-MS indicates the formation of degradation products, the conditions are likely too harsh. Immediately switch to a milder system (e.g., from TFA to PPTS) or lower the reaction temperature. The use of buffered systems can also mitigate degradation.

  • Mono-Deprotection: Occasionally, one acetonide group may be cleaved faster than the other, leading to a mixture of mono- and fully deprotected products. To achieve full deprotection, extend the reaction time or consider the optimization strategies for incomplete reactions. For selective mono-deprotection, carefully controlled conditions with a sub-stoichiometric amount of acid catalyst would be required.

References

  • Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]

  • Google Patents. (1995). Process for the preparation of 1,3-dioxane derivatives useful in the preparation of HMG-CoA reductase inhibitors.
  • ResearchGate. (n.d.). An Efficient and Selective Method for Hydrolysis of Acetonides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

  • ACS Publications. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]

  • Reddit. (2022). Deprotection of Bis-Acetonide for Amadori Compounds. r/Chempros. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and organic solvent. Journal of Chemical Sciences. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
  • YouTube. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. Wentzel Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). The protection reaction of glycerol to 1,2-acetonide glycerol. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Retrieved from [Link]

  • Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. Retrieved from [Link]

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Method

Preparation of Highly Branched Poly(ethylene glycol) Alternatives: A Guide to Hyperbranched Polyglycerols

Introduction: The Imperative for PEG Alternatives Poly(ethylene glycol) (PEG) has long been the gold standard in the pharmaceutical and biotechnology industries for its ability to enhance the solubility, stability, and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for PEG Alternatives

Poly(ethylene glycol) (PEG) has long been the gold standard in the pharmaceutical and biotechnology industries for its ability to enhance the solubility, stability, and circulation half-life of therapeutic molecules. This process, known as PEGylation, has been instrumental in the success of numerous approved drugs. However, the widespread use of PEG has led to an increasing recognition of its limitations, most notably the induction of anti-PEG antibodies.[1][2][3] These antibodies can lead to accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy and potentially causing adverse immune reactions.[1][2] This has created a critical need for alternative polymers that can replicate the beneficial properties of PEG without its immunogenic drawbacks.

Highly branched or hyperbranched polymers represent a promising class of PEG alternatives.[1][4][5] Their unique three-dimensional, globular architecture offers several advantages over linear polymers like PEG, including a high density of functional groups, low solution and melt viscosity, and reduced immunogenicity.[4][5][6] Among these, hyperbranched polyglycerols (hPGs) have emerged as a particularly attractive option due to their excellent biocompatibility, hydrophilicity, and structural similarity to the repeating units of PEG.[1][7]

This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of hyperbranched polyglycerols as a superior alternative to traditional linear PEGs for researchers, scientists, and drug development professionals. While this guide focuses on hPGs, it is important to note that other branched architectures are being explored. For instance, the specific molecule corresponding to CAS 847682-00-2 , identified as 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol [8][9], represents a building block that could potentially be used to create well-defined branched structures. However, the readily polymerizable nature of monomers like glycidol makes hPGs a more direct and scalable approach to achieving high molecular weight, highly branched architectures.

I. Synthesis of Hyperbranched Polyglycerols (hPGs)

The synthesis of hPGs can be achieved through various methods, with the ring-opening multibranching polymerization (ROMBP) of glycidol being a common and effective approach.[10][11] Here, we present two robust protocols: a classic anionic polymerization and a greener, acid-activated method.

A. Anionic Ring-Opening Multibranching Polymerization of Glycidol

This method allows for good control over molecular weight and results in a high degree of branching.

Protocol 1: Anionic Polymerization of Glycidol

Materials and Reagents:

  • Glycidol (freshly distilled)

  • Initiator (e.g., trimethylolpropane, glycerol)

  • Strong base catalyst (e.g., potassium methoxide, sodium hydride)

  • Anhydrous aprotic solvent (e.g., dioxane, diglyme)[12]

  • Methanol

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Step-by-Step Methodology:

  • Initiator Activation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the initiator (e.g., trimethylolpropane) in the anhydrous solvent. Add the strong base catalyst and stir the mixture at an elevated temperature (e.g., 70-90 °C) under a nitrogen atmosphere for 1-2 hours to deprotonate the initiator's hydroxyl groups.

  • Slow Monomer Addition: Slowly add freshly distilled glycidol to the activated initiator solution using a syringe pump over a period of several hours. The slow addition is crucial to promote the multibranching reaction and prevent uncontrolled, linear polymerization.

  • Polymerization: After the complete addition of glycidol, allow the reaction to proceed at the same temperature for an additional 12-24 hours to ensure complete monomer conversion.

  • Termination: Cool the reaction mixture to room temperature and terminate the polymerization by adding a small amount of methanol to quench the active anionic species.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).

    • Recover the precipitated polymer by filtration or decantation.

    • Redissolve the polymer in deionized water and purify by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator, and low molecular weight oligomers.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final hPG product as a white, fluffy solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The anionic polymerization is highly sensitive to protic impurities like water, which can terminate the growing polymer chains. Therefore, the use of anhydrous solvents and a dry nitrogen atmosphere is critical.

  • Slow Monomer Addition: This is the key to achieving a hyperbranched structure. A high concentration of monomer relative to the growing polymer chains would favor linear chain extension. Slow addition maintains a low monomer concentration, promoting the reaction of the monomer with the hydroxyl groups along the polymer backbone, leading to branching.

  • Dialysis: This purification step is essential to remove small molecule impurities and to narrow the polydispersity of the final polymer product.

B. Green Synthesis of hPGs using Citric Acid

This method offers a more environmentally friendly approach, avoiding the use of strong bases and organic solvents.[7]

Protocol 2: Citric Acid-Activated Polymerization of Glycidol

Materials and Reagents:

  • Glycidol

  • Citric acid

  • Deionized water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, mix glycidol and citric acid at a desired molar ratio (e.g., 5:1 to 20:1 glycidol:citric acid).

  • Polymerization: Stir the mixture at ambient temperature (or slightly elevated, e.g., 40-80 °C, to increase the reaction rate). The reaction is typically complete within 24-48 hours.[7] The viscosity of the mixture will noticeably increase as the polymerization progresses.

  • Purification:

    • Dissolve the resulting viscous polymer in deionized water.

    • The purification process is simplified as no organic solvents or strong bases are used. Depending on the desired purity, dialysis against deionized water can be performed to remove any unreacted starting materials.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the hPG product.

Causality Behind Experimental Choices:

  • Citric Acid as an Activator: Citric acid acts as a proton donor, activating the epoxide ring of glycidol and initiating the cationic polymerization.[7] It can also be incorporated as a core molecule.

  • Solvent-Free Conditions: This "green" approach minimizes waste and avoids the use of potentially toxic organic solvents, making the resulting polymer more suitable for biomedical applications.[7]

  • Ambient Temperature: The ability to conduct the polymerization at or near room temperature reduces energy consumption and simplifies the experimental setup.

II. Characterization of Hyperbranched Polyglycerols

Thorough characterization is essential to ensure the synthesized hPGs possess the desired properties for their intended application.

A. Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the chemical structure and determining the degree of branching (DB).[6][13]

Protocol 3: NMR Analysis of hPGs

  • Sample Preparation: Dissolve a small amount of the lyophilized hPG in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: The spectrum will show characteristic signals for the polyether backbone protons.

    • ¹³C NMR: The degree of branching can be calculated by integrating the signals corresponding to the different types of glycerol units: dendritic, linear, and terminal.

Table 1: Representative ¹³C NMR Chemical Shifts for hPG Structural Units

Structural UnitTypical Chemical Shift (ppm)
Dendritic~78-80
Linear~70-72
Terminal~61-63
B. Molecular Weight and Polydispersity: Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12][13]

Protocol 4: GPC/SEC Analysis of hPGs

  • System Setup: Use a GPC/SEC system equipped with a refractive index (RI) detector and suitable columns for aqueous or organic mobile phases.

  • Mobile Phase: A common mobile phase for hPGs is an aqueous buffer (e.g., phosphate-buffered saline).

  • Calibration: Calibrate the system using appropriate polymer standards (e.g., pullulan or PEG standards).

  • Sample Analysis: Dissolve the hPG sample in the mobile phase, filter it, and inject it into the system.

  • Data Analysis: Determine Mn, Mw, and PDI from the resulting chromatogram using the calibration curve.

C. Hydrodynamic Size: Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter (Dh) of the polymers in solution, providing insights into their size and aggregation state.

Protocol 5: DLS Analysis of hPGs

  • Sample Preparation: Prepare a dilute solution of the hPG in a filtered, appropriate solvent (e.g., deionized water or PBS).

  • Measurement: Place the sample in a DLS instrument and acquire the correlation function.

  • Data Analysis: The instrument software will calculate the hydrodynamic diameter from the diffusion coefficient using the Stokes-Einstein equation.

III. Applications in Drug Development

The unique properties of hPGs make them highly suitable for various applications in drug delivery and bioconjugation.

A. Drug Conjugation

The numerous hydroxyl terminal groups on hPGs can be readily functionalized for the covalent attachment of drugs, targeting ligands, or imaging agents.

Protocol 6: Functionalization of hPGs and Drug Conjugation

  • Activation of Hydroxyl Groups: Activate the terminal hydroxyl groups of the hPG using standard coupling chemistries (e.g., conversion to tosylates, mesylates, or reaction with N,N'-disuccinimidyl carbonate to form active esters).

  • Drug Conjugation: React the activated hPG with a drug molecule containing a complementary functional group (e.g., an amine or thiol).

  • Purification: Purify the hPG-drug conjugate using dialysis or size-exclusion chromatography to remove unreacted drug and reagents.

B. Nanoparticle Formulation

Amphiphilic hPGs, created by conjugating hydrophobic moieties to the hydrophilic polyglycerol backbone, can self-assemble into micelles or nanoparticles for the encapsulation of poorly water-soluble drugs.[4]

Protocol 7: Preparation of hPG-based Nanoparticles

  • Synthesis of Amphiphilic hPG: Synthesize or purchase an hPG and chemically attach a hydrophobic molecule (e.g., a fatty acid or a biodegradable polyester like poly(lactic-co-glycolic acid) (PLGA)).

  • Nanoparticle Formation: Dissolve the amphiphilic hPG and the hydrophobic drug in a water-miscible organic solvent. Add this solution dropwise to a vigorously stirred aqueous solution. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Removal and Purification: Remove the organic solvent by evaporation under reduced pressure. Purify the nanoparticle suspension by centrifugation or dialysis.

IV. Visualization of Workflows

Diagrams

Synthesis_Workflow cluster_anionic Anionic Polymerization cluster_green Green Synthesis cluster_purification Purification a1 Initiator Activation a2 Slow Glycidol Addition a1->a2 a3 Polymerization a2->a3 a4 Termination a3->a4 p1 Precipitation / Dissolution a4->p1 g1 Mix Glycidol & Citric Acid g2 Polymerization (Ambient Temp) g1->g2 p2 Dialysis g2->p2 p1->p2 p3 Lyophilization p2->p3

Caption: General synthesis and purification workflow for hyperbranched polyglycerols.

Characterization_Workflow cluster_analysis Characterization Techniques hPG Synthesized hPG NMR NMR Spectroscopy hPG->NMR Structure & DB GPC GPC/SEC hPG->GPC MW & PDI DLS Dynamic Light Scattering hPG->DLS Hydrodynamic Size

Caption: Workflow for the characterization of hyperbranched polyglycerols.

V. Conclusion

Hyperbranched polyglycerols offer a compelling and versatile platform to overcome the limitations of linear PEG in drug delivery and bioconjugation. Their unique architecture provides a wealth of opportunities for creating sophisticated and effective therapeutic systems. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and apply these promising PEG alternatives, ultimately contributing to the development of safer and more effective medicines.

VI. References

  • Synthesis of hyperbranched polyglycerols using ascorbic acid as an activator. (Source: vertexaisearch.cloud.google.com)

  • Green Synthesis of Hyperbranched Polyglycerol at Room Temperature | ACS Macro Letters. (Source: vertexaisearch.cloud.google.com)

  • The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC. (Source: vertexaisearch.cloud.google.com)

  • CAS RN 847682-00-2 - Fisher Scientific. (Source: fishersci.com)

  • Method for the production of hyperbranched polyglycerol - Google Patents. (Source: patents.google.com)

  • Fully branched hyperbranched polymers with a focal point: analogous to dendrimers - RSC Publishing. (Source: pubs.rsc.org)

  • Synthesis of Hyperbranched Polyglycerol in a Continuous Flow Microreactor | Request PDF. (Source: researchgate.net)

  • Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC. (Source: vertexaisearch.cloud.google.com)

  • From PEGylation to Next-Generation Polymers: Overcoming Biological Barriers – A Review. (Source: vertexaisearch.cloud.google.com)

  • Synthesis, characterization and dielectric relaxation study of hyperbranched polymers with different molecular architecture. (Source: vertexaisearch.cloud.google.com)

  • Hyperbranched Polymers: Recent Advances in Photodynamic Therapy against Cancer. (Source: mdpi.com)

  • Synthesis and Investigation of Novel Branched PEG-Based Soluble Polymer Supports | The Journal of Organic Chemistry - ACS Publications. (Source: pubs.acs.org)

  • A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives. (Source: pubs.rsc.org)

  • Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. (Source: vertexaisearch.cloud.google.com)

  • A brief introduction to PEG alternatives when using various types of polymers. (Source: researchgate.net)

  • Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. (Source: mdpi.com)

  • Synthesis, Characterization, and Viscoelastic Properties of High Molecular Weight Hyperbranched Polyglycerols - College of Engineering and Applied Science. (Source: ceas.uc.edu)

  • Y-Shape PEG Derivatives from JenKem Technology. (Source: jenkem.com)

  • Synthesis and characterization of hyperbranched poly(ester-amine) by Michael addition polymerization - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)

  • CAS NO:847682-00-2; 1,3-双[(2,2-二甲基 - 化工字典网. (Source: chemdict.net)甲基 - 化工字典网. (Source: chemdict.net)

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Application

Application Notes &amp; Protocols for Bioconjugation Methods Involving Protected Triglycerol Cores

Foreword In the rapidly evolving landscape of bioconjugation, the linker molecule is no longer a mere spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of complex biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the rapidly evolving landscape of bioconjugation, the linker molecule is no longer a mere spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of complex biologics like antibody-drug conjugates (ADCs). This guide delves into the use of triglycerol-based cores as a sophisticated and highly advantageous linker platform. Their inherent hydrophilicity, biocompatibility, and defined structure offer a superior alternative to traditional linkers, addressing common challenges such as aggregation and poor solubility of hydrophobic payloads.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the strategic considerations behind using protected triglycerol cores, detailed protocols for their synthesis and conjugation, and expert insights to navigate the practical challenges of these advanced bioconjugation techniques.

The Rationale for Triglycerol Cores in Advanced Bioconjugation

Triglycerol, an oligomer of the biocompatible molecule glycerol, presents a unique set of properties that make it an exceptional core for linker design in bioconjugation.[3]

  • Inherent Hydrophilicity: The polyol structure of triglycerol imparts significant water solubility. When used in linkers, this creates a hydration shell around the bioconjugate, which can mitigate the aggregation often caused by hydrophobic drug payloads and enhance the overall solubility of the conjugate.[4] This is particularly crucial for achieving higher drug-to-antibody ratios (DARs) without compromising the stability of the biologic.

  • Biocompatibility and Biodegradability: Glycerol and its oligomers are endogenous molecules, ensuring low toxicity and immunogenicity.[3] This makes triglycerol-based linkers ideal for in vivo applications where a favorable safety profile is paramount.

  • Defined Structure and Length: Unlike polydisperse linkers such as polyethylene glycol (PEG), triglycerol offers a discrete and defined structure. This allows for precise control over the spatial separation between the biomolecule and the payload, which can be critical for maintaining the biological activity of both moieties.[5]

  • Versatile Functionalization: The multiple hydroxyl groups of the triglycerol core serve as handles for the introduction of various functionalities. Through the strategic use of orthogonal protecting groups, these sites can be selectively addressed to attach targeting ligands, drug payloads, and other molecular entities in a controlled, stepwise manner.[6]

Orthogonal Protection Strategies for Triglycerol Cores

The power of a triglycerol core lies in the ability to selectively functionalize its hydroxyl groups. This is achieved through an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.

Table 1: Common Orthogonal Protecting Groups for Polyol Scaffolds
Protecting GroupAbbreviationCleavage ConditionsStability
tert-Butyldimethylsilyl etherTBDMS or TBSFluoride sources (e.g., TBAF, HF•Py)Stable to acid (mild), base, oxidation, reduction
tert-Butyldiphenylsilyl etherTBDPSFluoride sources; more stable than TBSStable to acid, base, oxidation, reduction
Trimethylsilyl etherTMSMild acid (e.g., acetic acid), fluorideLabile to acidic and basic conditions
Triethylsilyl etherTESAcid, fluoride; more stable than TMSStable to base, oxidation, reduction
AllyloxycarbonylAllocPalladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerStable to acid and base
9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., 20% piperidine in DMF)Stable to acid
tert-ButoxycarbonylBocAcidic conditions (e.g., trifluoroacetic acid (TFA))Stable to base

Scientist's Note: The choice of protecting groups is dictated by the planned synthetic route and the chemical sensitivities of the biomolecule and payload. A well-designed orthogonal strategy is the cornerstone of a successful multi-functional linker synthesis. For instance, the robustness of a TBDMS group makes it suitable for protecting a hydroxyl that needs to remain intact through multiple synthetic steps, while the lability of a TMS group is ideal for temporary protection.

Visualization of the Bioconjugation Workflow

The following diagram illustrates a generalized workflow for the synthesis and application of a protected triglycerol linker in bioconjugation.

Bioconjugation_Workflow cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation Cascade cluster_analysis Analysis & Deprotection Triglycerol Triglycerol Protected_Core Orthogonally Protected Triglycerol Core Triglycerol->Protected_Core Protection Activated_Linker Heterobifunctional Activated Linker Protected_Core->Activated_Linker Selective Deprotection & Activation Initial_Conjugate Biomolecule-Linker Conjugate Activated_Linker->Initial_Conjugate First Conjugation (e.g., NHS-ester) Biomolecule Biomolecule Payload Payload Final_Conjugate Final Bioconjugate Initial_Conjugate->Final_Conjugate Second Deprotection & Conjugation (e.g., Click Chemistry) Characterization Characterization (SDS-PAGE, MS) Final_Conjugate->Characterization Deprotected_Conjugate Fully Deprotected Active Conjugate Characterization->Deprotected_Conjugate Final Deprotection

Caption: General workflow for triglycerol linker bioconjugation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a protected triglycerol linker and its conjugation to a model protein.

Protocol 1: Synthesis of an Orthogonally Protected and Activated Triglycerol Linker

This protocol describes the synthesis of a triglycerol linker with a TBDMS-protected hydroxyl, a free hydroxyl for protein conjugation (which will be activated), and an azide functionality for subsequent "click" chemistry.

Materials:

  • Triglycerol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium azide (NaN₃)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel for column chromatography

  • Standard solvents for chromatography (hexanes, ethyl acetate)

Procedure:

  • Monoprotection of Triglycerol:

    • Dissolve triglycerol (1 eq.) in anhydrous DMF.

    • Add imidazole (1.5 eq.) and stir until dissolved.

    • Slowly add a solution of TBDMSCl (1.1 eq.) in anhydrous DMF at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the mono-TBDMS-protected triglycerol by flash column chromatography.

  • Introduction of Azide Functionality:

    • Dissolve the purified mono-TBDMS-protected triglycerol (1 eq.) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

    • Stir at 0 °C for 2 hours, monitoring by TLC.

    • Upon completion of the mesylation, add DMF and sodium azide (3 eq.).

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the azido-functionalized linker by flash column chromatography.

  • Activation of the Remaining Hydroxyl Group:

    • Dissolve the purified azido-linker (1 eq.) in anhydrous DCM.

    • Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq.) and DMAP (0.1 eq.).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the NHS-ester activated linker.

Scientist's Note: The NHS-ester is moisture-sensitive. It should be used immediately or stored under an inert atmosphere at -20 °C. The success of this multi-step synthesis hinges on careful purification at each stage to prevent the accumulation of side products.

Protocol 2: Conjugation of the Activated Triglycerol Linker to a Protein

This protocol details the conjugation of the NHS-ester activated linker to the lysine residues of a model antibody.

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)

  • NHS-ester activated triglycerol linker (from Protocol 1)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the NHS-ester activated linker (e.g., 10 mM) in anhydrous DMSO immediately before use.

    • Equilibrate a desalting column with PBS, pH 7.4.

  • Conjugation Reaction:

    • To the antibody solution, add a calculated molar excess of the activated linker stock solution (typically 10-20 fold molar excess).

    • Pro-Tip: To minimize precipitation, add the linker solution dropwise while gently vortexing the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

  • Quenching and Purification:

    • Stop the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted NHS-ester.

    • Incubate for an additional 15 minutes at room temperature.

    • Remove the excess, unreacted linker and quenching agent by passing the reaction mixture through the equilibrated desalting column, eluting with PBS, pH 7.4.

    • Collect the protein fractions as determined by UV absorbance at 280 nm.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

    • Assess the aggregation of the conjugate using Size Exclusion Chromatography (SEC).

Protocol 3: "Click" Conjugation of a Payload and Final Deprotection

This protocol describes the conjugation of a DBCO-functionalized payload to the azide-modified antibody-linker conjugate via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), followed by the final deprotection of the TBDMS group.

Materials:

  • Azide-functionalized antibody-linker conjugate (from Protocol 2)

  • DBCO-functionalized payload (e.g., a fluorescent dye or cytotoxic drug)

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Desalting column

Procedure:

  • SPAAC Reaction:

    • Dissolve the DBCO-payload in DMSO to create a stock solution.

    • Add a 5-10 fold molar excess of the DBCO-payload solution to the azide-functionalized antibody conjugate.

    • Incubate at room temperature for 4-12 hours, or at 4 °C for 16-24 hours.[7] The reaction is biocompatible and does not require a copper catalyst.[8]

    • Purify the resulting conjugate using a desalting column to remove excess payload.

  • Final Deprotection:

    • To the purified conjugate, add a controlled amount of TBAF solution.

    • Critical Step: The concentration of TBAF and reaction time must be optimized to ensure complete deprotection without denaturing the antibody. Start with a low final concentration (e.g., 50 mM) and short incubation time (30 minutes) at room temperature.

    • Monitor the deprotection by MS to observe the mass shift corresponding to the loss of the TBDMS group.

    • Quench the deprotection reaction by immediately purifying the conjugate using a desalting column equilibrated with the final formulation buffer.

Safety Precaution: TBAF is corrosive and should be handled with appropriate personal protective equipment. Mild, biocompatible deprotection methods using reagents like triethylamine trihydrofluoride (TEA•3HF) can also be explored for sensitive biomolecules.[9]

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Conjugation Efficiency Inactive NHS-ester due to hydrolysis.Prepare the NHS-ester solution immediately before use in anhydrous DMSO.
Suboptimal pH for the reaction.Ensure the reaction buffer is at pH 7.2-8.0 for efficient NHS-ester reaction with primary amines.
Protein Aggregation High DAR with a hydrophobic payload.The use of a hydrophilic triglycerol linker inherently mitigates this, but further optimization of the DAR may be needed.
Denaturation during deprotection.Optimize deprotection conditions (reagent concentration, time, temperature). Consider alternative, milder deprotection reagents.[9]
Incomplete Deprotection Steric hindrance around the silyl ether.Increase the reaction time or temperature for the deprotection step. Ensure adequate molar excess of the deprotection reagent.[10]
Insufficient reagent.Increase the concentration of the deprotection reagent.[10]

Conclusion

Protected triglycerol cores represent a significant advancement in bioconjugation linker technology. Their inherent hydrophilicity, biocompatibility, and structural precision offer solutions to many of the challenges faced in the development of complex biologics. By leveraging orthogonal protecting group strategies, researchers can achieve a high degree of control over the synthesis of multi-functional linkers, enabling the creation of next-generation antibody-drug conjugates and other targeted therapeutics with improved performance and safety profiles. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of these powerful bioconjugation methods.

References

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Available at: [Link]

  • A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. Available at: [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available at: [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

  • Design and characterization of structured protein linkers with differing flexibilities. Protein Engineering, Design and Selection. Available at: [Link]

  • Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. PMC. Available at: [Link]

  • Synthesis of diglycerol/triglycerol based building blocks. ResearchGate. Available at: [Link]

  • A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation. Organic Chemistry Portal. Available at: [Link]

  • Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. bioRxiv. Available at: [Link]

  • Synthesis of Heterobifunctional Protein Fusions Using CopperFree Click Chemistry and the Aldehyde Tag. OSTI.GOV. Available at: [Link]

  • Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Available at: [Link]

  • Protein Cross-Linking. G-Biosciences. Available at: [Link]

  • Synthesis and properties of cholesteryl-modified triple-helix forming oligonucleotides containing a triglycyl linker. PubMed. Available at: [Link]

  • Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI. Available at: [Link]

  • Key non-metal ingredients for Cu-catalyzed “Click” reactions in glycerol: nanoparticles as efficient forwarders. Europe PMC. Available at: [Link]

  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. PMC. Available at: [Link]

  • An efficient approach to synthesize glycerol dendrimers via thiol-yne “click” chemistry and their application in stabilization of gold nanoparticles with X-ray attenuation property. ResearchGate. Available at: [Link]

  • Materials and methods relating to linkers for use in protein drug conjugates. Google Patents.
  • Traceless linkers used for reversible protein–polymer conjugations. PMC. Available at: [Link]

  • Mild, biocompatible deprotection method for synthetic RNAs, including RNAs containing sensitive modifications such as 5'-diphosphates. ChemRxiv. Available at: [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. Available at: [Link]

  • Fusion Protein Linkers: Property, Design and Functionality. PMC. Available at: [Link]

  • Designer lipids for drug delivery: from heads to tails. PMC. Available at: [Link]

  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. Available at: [Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Available at: [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. PubMed. Available at: [Link]

  • Synthesis of lipids for development of multifunctional lipid-based drug-carriers. PubMed. Available at: [Link]

  • Versatile set of orthogonal protecting groups for the preparation of highly branched oligosaccharides. Semantic Scholar. Available at: [Link]

  • Synthetic Amine Linkers for Efficient Sortagging. Bioconjugate Chemistry. Available at: [Link]

  • Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. PMC. Available at: [Link]

  • Poly (glycerol adipate) (PGA), an Enzymatically Synthesized Functionalizable Polyester and Versatile Drug Delivery Carrier: A Literature Update. ResearchGate. Available at: [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Unipd. Available at: [Link]

  • Scheme 1 Synthesis of trifunctional linkers L1 and L2. Shown is the... ResearchGate. Available at: [Link]

  • Poly (glycerol adipate) (PGA), an Enzymatically Synthesized Functionalizable Polyester and Versatile Drug Delivery Carrier: A Literature Update. MDPI. Available at: [Link]

  • Triglyceride / Triacylglycerol Synthesis. YouTube. Available at: [Link]

  • Introduction of Para-Hydroxy Benzyl Spacer Greatly Expands the Utility of Ortho-Hydroxy-Protected Aryl Sulfate System: Application to Nonphenolic Payloads. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Strategies for successful crosslinking and bioconjugation applications. YouTube. Available at: [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC. Available at: [Link]

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Method

Application Note: Step-by-Step Etherification Protocol for the Synthesis of CAS 847682-00-2

Introduction & Scope The compound 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol (CAS 847682-00-2) is a highly specialized, orthogonally protected branched polyglycerol building block[1][2]. With a monoisotopic ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol (CAS 847682-00-2) is a highly specialized, orthogonally protected branched polyglycerol building block[1][2]. With a monoisotopic mass of 320.1835 Da and a molecular formula of C15H28O7[3], it serves as a critical core scaffold in the synthesis of dendrimers, lipid nanoparticles (LNPs), and advanced drug delivery systems. The presence of acid-labile isopropylidene (acetonide) protecting groups allows for downstream deprotection to yield a pure, symmetric pentaglycerol derivative without unwanted side reactions.

This application note details a robust, scalable Williamson-type etherification protocol coupling 2,2-dimethyl-1,3-dioxan-5-ol with epichlorohydrin. The methodology is designed as a self-validating system to ensure high yield and reproducibility for drug development professionals.

Mechanistic Causality

The synthesis relies on the dual-electrophilic nature of epichlorohydrin and proceeds via a sequential nucleophilic attack:

  • Alkoxide Formation: The starting material, 2,2-dimethyl-1,3-dioxan-5-ol, is a six-membered cyclic ketal derived from the acetalization of glycerol[4][5]. Deprotonation by Sodium Hydride (NaH) generates a potent, sterically hindered nucleophile.

  • Epoxide Ring Opening & Closure: The alkoxide attacks the less hindered terminal carbon of the epichlorohydrin epoxide ring. The resulting intermediate undergoes a rapid intramolecular SN2 displacement of the adjacent chloride ion, generating a new, extended glycidyl ether (epoxide) intermediate.

  • Second Etherification: A second equivalent of the alkoxide attacks this newly formed epoxide. Because this attack occurs at the less hindered position, it regiospecifically yields the symmetric secondary alcohol target.

Quantitative Data & Materials

Table 1: Reaction Stoichiometry and Reagents

Reagent CAS Number MW ( g/mol ) Equivalents Amount (10 mmol scale) Role
2,2-Dimethyl-1,3-dioxan-5-ol 3391-30-8 132.16 2.05 2.71 g (20.5 mmol) Nucleophile
Epichlorohydrin 106-89-8 92.52 1.00 0.93 g (10.0 mmol) Bis-electrophile
Sodium Hydride (60% in oil) 7646-69-7 24.00 2.20 0.88 g (22.0 mmol) Base

| Anhydrous DMF | 68-12-2 | 73.09 | Solvent | 25 mL | Reaction Medium |

Table 2: Physicochemical Properties of Target Product

Property Value
IUPAC Name 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol
CAS Registry Number 847682-00-2[1]
Molecular Formula C15H28O7[3]
Monoisotopic Mass 320.1835 Da[3]
Physical State White to almost white powder to crystal[2]

| Melting Point | 50.0 to 55.0 °C[2] |

Experimental Protocol

Phase 1: Alkoxide Generation (Inert Atmosphere)
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon gas inlet.

  • Base Preparation: Add 0.88 g of NaH (60% dispersion in mineral oil) to the flask. Wash the NaH with anhydrous hexane (2 × 10 mL) to remove the mineral oil, decanting the solvent carefully under argon.

  • Suspension: Suspend the purified NaH in 15 mL of anhydrous N,N-Dimethylformamide (DMF) and cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve 2.71 g of 2,2-dimethyl-1,3-dioxan-5-ol in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Causality & Validation: The dropwise addition controls the exothermic deprotonation. The immediate evolution of hydrogen (H₂) gas serves as a self-validating visual indicator of alkoxide formation. Stir for an additional 30 minutes at room temperature until gas evolution ceases, ensuring complete conversion to the alkoxide.

Phase 2: Sequential Etherification
  • Cooling: Re-cool the reaction mixture to 0 °C.

  • Electrophile Addition: Add 0.93 g of epichlorohydrin dropwise via syringe over 10 minutes.

    • Causality: Epichlorohydrin is highly reactive. Addition at 0 °C prevents runaway exothermic ring-opening and minimizes unwanted oligomerization.

  • Heating: Remove the ice bath and allow the mixture to warm to room temperature, then heat to 60 °C for 12 hours.

    • Causality: The first nucleophilic attack and subsequent intramolecular SN2 (displacing chloride) occur rapidly. However, the second nucleophilic attack on the newly formed, sterically hindered glycidyl ether requires thermal energy (60 °C) to reach completion.

Phase 3: Quenching and Liquid-Liquid Extraction
  • Quench: Cool the reaction mixture to 0 °C and carefully quench by adding 10 mL of saturated aqueous NH₄Cl dropwise.

    • Validation: The quench neutralizes unreacted NaH and protonates the final secondary alkoxide to yield the target alcohol. A slight fizzing indicates the destruction of residual NaH.

  • Extraction: Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with distilled water (3 × 30 mL) and saturated brine (1 × 30 mL).

    • Causality: Multiple water washes are critical to partition and remove the highly polar DMF solvent from the organic phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Chromatographic Purification
  • Isolation: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes:EtOAc (from 9:1 to 1:1, v/v).

    • Validation: Monitor fractions by TLC (visualized with KMnO₄ stain). The target compound (CAS 847682-00-2) typically elutes at an Rf of ~0.35 in 1:1 Hexanes:EtOAc. Pool and evaporate the pure fractions to obtain the product as a white powder[2].

Mechanistic Visualization

Mechanism A 2,2-Dimethyl-1,3-dioxan-5-ol (2.05 Equivalents) B NaH in Anhydrous DMF (0 °C to RT) A->B Deprotonation C Alkoxide Nucleophile (Intermediate) B->C - H2 (gas) E 1st Attack: Epoxide Opening & Intramolecular SN2 C->E Nucleophilic Attack G 2nd Attack: Epoxide Opening (by 2nd Alkoxide Eq.) C->G 2nd Eq. Attack D Epichlorohydrin (1.0 Equivalent) D->E Electrophile F Glycidyl Ether (New Epoxide Intermediate) E->F - Cl- (Leaving Group) F->G Regioselective Opening H CAS 847682-00-2 (Target Product) G->H Aqueous Quench (H+)

Figure 1: Mechanistic workflow of the sequential etherification forming CAS 847682-00-2.

Analytical Validation

To confirm the structural integrity of the synthesized CAS 847682-00-2, High-Resolution Mass Spectrometry (HRMS) should reflect the predicted adducts. For instance, the [M+Na]+ adduct is expected at m/z 343.17272, and the [M+NH4]+ adduct is expected at m/z 338.21732[3]. ¹H NMR will confirm the presence of the symmetric acetonide methyl groups (singlets near 1.3-1.4 ppm) and the complex multiplet of the polyether backbone (3.5-4.0 ppm).

References

  • PubChemLite. 847682-00-2 (C15H28O7) Structural Information & Predicted CCS. Retrieved from:[Link]

  • RSC Publishing. Mechanochemical synthesis of poly(azomethine)s: a sustainable vehicle for metallic supports in valorisation of glycerol. Retrieved from: [Link]

  • ACS Publications. Supported MoOx and WOx Solid Acids for Biomass Valorization: Interplay of Coordination Chemistry, Acidity, and Catalysis. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

Welcome to the technical support guide for the synthesis of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific etherification reaction. Our focus is on providing practical, in-depth solutions to improve reaction yield, product purity, and overall process efficiency.

The synthesis of this complex diether, while appearing straightforward, is subject to several competing reactions and process challenges. This guide is structured in a question-and-answer format to directly address the most frequent issues observed in the laboratory.

Proposed Synthetic Pathway

The most common and logical approach for this synthesis is a modification of the Williamson ether synthesis. This involves the reaction of a central C3 electrophile, such as 1,3-dichloro-2-propanol, with two equivalents of the alkoxide generated from 2,2-dimethyl-1,3-dioxan-5-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the primary factors affecting the conversion to the desired diether product?

Low yield is the most common issue and can stem from several sources. The primary culprits are often incomplete reaction, side reactions, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Incomplete Deprotonation of the Alcohol: The reaction requires the formation of the alkoxide from 2,2-dimethyl-1,3-dioxan-5-ol. Incomplete deprotonation results in a lower concentration of the active nucleophile.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1] Allow adequate time for the alkoxide formation to complete before adding the electrophile. You can monitor the cessation of hydrogen gas evolution when using NaH as an indicator of reaction completion.

  • Suboptimal Molar Ratio: An incorrect stoichiometric ratio between the nucleophile and the electrophile can lead to a mixture of products.

    • Solution: Use a slight excess (2.1-2.2 equivalents) of the 2,2-dimethyl-1,3-dioxan-5-ol and the base relative to the 1,3-dichloro-2-propanol. This ensures that the electrophile is the limiting reagent and drives the reaction towards the formation of the disubstituted product.

  • Insufficient Reaction Time or Temperature: The Williamson ether synthesis is temperature-dependent.

    • Solution: The reaction is typically conducted at temperatures ranging from 50 to 100 °C. If you observe a low conversion rate at a lower temperature, consider gradually increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time, which can range from 1 to 8 hours.

  • Poor Solvent Choice: The choice of solvent is critical for an S(_N)2 reaction.

    • Solution: Use a polar aprotic solvent such as DMF or DMSO.[2][3] These solvents effectively solvate the cation of the alkoxide, leaving the anionic nucleophile more available to attack the electrophile. Protic solvents like water or ethanol can solvate the nucleophile, reducing its reactivity.

Q2: I am observing a significant amount of a mono-substituted byproduct, 1-chloro-3-[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol. How can I increase the selectivity for the diether?

The formation of the monoether is a classic challenge in reactions aiming for disubstitution on a symmetrical starting material.

Troubleshooting Steps:

  • Molar Ratio Adjustment: As mentioned in Q1, ensuring a slight excess of the nucleophile is the primary strategy to favor the second substitution reaction.

  • Reaction Temperature and Time: The second substitution step may require more forcing conditions than the first. If your reaction stalls at the monoether stage, a moderate increase in temperature or an extension of the reaction time may be necessary to drive the reaction to completion.

  • Order of Addition: Slowly adding the 1,3-dichloro-2-propanol to the pre-formed alkoxide solution can help maintain a high concentration of the nucleophile relative to the electrophile throughout the reaction, favoring disubstitution.

Q3: My reaction mixture is turning dark brown or black, and I am getting a complex mixture of products. What is causing this decomposition?

Darkening of the reaction mixture often indicates decomposition, which can be caused by side reactions, particularly elimination reactions or reactions with the solvent at high temperatures.

Troubleshooting Steps:

  • Control the Temperature: The most common side reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored at higher temperatures. If you are using elevated temperatures, try running the reaction at a more moderate temperature (e.g., 50-70 °C) for a longer period.

  • Choice of Electrophile: While 1,3-dichloro-2-propanol is a primary halide at the reaction centers, which is ideal for S(_N)2 reactions, its stability at high temperatures in the presence of a strong base should be considered.[1] An alternative electrophile is epichlorohydrin. The reaction of the alkoxide with epichlorohydrin will first open the epoxide ring to form the mono-substituted chlorohydrin, which can then react with a second equivalent of the alkoxide.[4][5] This can sometimes be a cleaner reaction but may require careful control of stoichiometry.

  • Solvent Stability: Ensure your solvent is stable under the reaction conditions. DMF, for instance, can decompose at high temperatures in the presence of a strong base.

  • Purity of Reagents: Impurities in the starting materials or solvent can lead to unexpected side reactions. Always use high-purity, anhydrous reagents and solvents.

Q4: How can I effectively purify the final product, 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol?

The high boiling point and polarity of the product can make purification challenging.

Troubleshooting Steps:

  • Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is necessary to remove inorganic salts and any remaining polar starting materials or byproducts. Quench the reaction by slowly adding water, then extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove residual salts and DMF/DMSO.

  • Column Chromatography: This is often the most effective method for purifying high-boiling-point, non-crystalline compounds.

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the monoether and then the desired diether product. Monitor the fractions by TLC.

  • Vacuum Distillation: While potentially challenging due to the high boiling point, vacuum distillation can be an option if the product is thermally stable.[6] However, this may not effectively separate the desired diether from the monoether if their boiling points are close. This method is more suitable for removing lower-boiling point impurities.

Data Presentation

ParameterRecommended ConditionRationale
Nucleophile 2,2-dimethyl-1,3-dioxan-5-olThe alcohol precursor to the active nucleophile.
Electrophile 1,3-dichloro-2-propanolA primary dihalide suitable for S(_N)2 reaction.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base for alkoxide formation.[1]
Solvent Anhydrous THF or DMFPolar aprotic solvent to enhance nucleophilicity.[2]
Molar Ratio ~1.0 : 2.1 (Electrophile:Nucleophile)Excess nucleophile favors disubstitution.
Temperature 50 - 80 °CBalances reaction rate against side reactions.
Reaction Time 2 - 8 hours (monitor by TLC/GC)Ensure complete conversion.
Purification Silica Gel Column ChromatographyEffective for separating products with different polarities.

Experimental Protocols

Protocol 1: Synthesis of Sodium 2,2-dimethyl-1,3-dioxan-5-oxide
  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.1 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under a nitrogen atmosphere.

  • Add anhydrous THF via a syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,2-dimethyl-1,3-dioxan-5-ol (2.1 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours). This solution of the alkoxide is now ready for the next step.

Protocol 2: Synthesis of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
  • To the freshly prepared alkoxide solution from Protocol 1, add a solution of 1,3-dichloro-2-propanol (1.0 eq) in anhydrous THF dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (around 65 °C for THF) and monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_alkoxide Check Alkoxide Formation (Base Strength, Anhydrous Conditions) start->check_alkoxide check_ratio Verify Molar Ratios (Nucleophile Excess?) start->check_ratio check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_purity Assess Reagent Purity start->check_purity incomplete_rxn Incomplete Reaction? check_alkoxide->incomplete_rxn Issue Suspected check_ratio->incomplete_rxn check_conditions->incomplete_rxn side_reactions Side Reactions Dominant? check_conditions->side_reactions check_purity->side_reactions Issue Suspected optimize_base Use Stronger Base (NaH) Ensure Anhydrous Solvent incomplete_rxn->optimize_base Yes adjust_ratio Increase Nucleophile to 2.1-2.2 eq. incomplete_rxn->adjust_ratio Yes increase_temp_time Increase Temperature/Time Monitor by TLC/GC incomplete_rxn->increase_temp_time Yes purify_reagents Purify/Dry Reagents & Solvents side_reactions->purify_reagents Yes lower_temp Lower Reaction Temperature to Disfavor E2 side_reactions->lower_temp Yes change_electrophile Consider Epichlorohydrin as alternative electrophile side_reactions->change_electrophile Yes success Yield Improved optimize_base->success adjust_ratio->success increase_temp_time->success purify_reagents->success lower_temp->success change_electrophile->success

Caption: Troubleshooting flowchart for low yield in the diether synthesis.

Reaction Pathway and Competing Reactions

Reaction Pathways NuH 2,2-dimethyl-1,3-dioxan-5-ol (Nu-H) Nu_minus Alkoxide (Nu⁻) NuH->Nu_minus + Base Base NaH E 1,3-dichloro-2-propanol (Cl-R-Cl) Elimination_product Elimination Byproduct E->Elimination_product + Base (E2) (High Temp) Mono_ether Mono-ether Product (Nu-R-Cl) Nu_minus->Mono_ether + E (Sₙ2) Di_ether Desired Di-ether Product (Nu-R-Nu) Mono_ether->Di_ether + Nu⁻ (Sₙ2)

Caption: Synthetic pathway and major competing side reaction.

References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 13). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2,2-dimethyl-1,3-dioxan-5-ol. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • LibreTexts. (2024, September 30). Preparing Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of epichlorohydrin with alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 1,3-dichloro-2-propanol.
  • AIP Publishing. (n.d.). Purification Strategies for Crude Glycerol: A Transesterification Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). Production of 1,3-bis(2-hydroxyphenoxy)propane-2-ol derivative.
  • EAWAG BBD/PPS. (1997, December 17). 1,3-Dichloro-2-propanol Pathway Map. Retrieved from [Link]

  • MDPI. (2022, February 2). Improvement of the Crude Glycerol Purification Process Derived from Biodiesel Production Waste Sources through Computational Modeling. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol. Retrieved from [Link]

  • Chen, G. C., & Rowell, R. M. (1987). Epichlorohydrin coupling reactions with wood. Forest Products Laboratory, U.S. Department of Agriculture, Forest Service. Retrieved from [Link]

Sources

Optimization

Purification methods and chromatography for 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

Welcome to the technical support guide for the purification of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS RN: 847682-00-2). This document provides field-proven insights, detailed protocols, and troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS RN: 847682-00-2). This document provides field-proven insights, detailed protocols, and troubleshooting advice for researchers, chemists, and drug development professionals working with this molecule. The guidance herein is structured to address common challenges encountered during synthesis and purification, ensuring you can achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the most common impurities I should expect when synthesizing 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol?

A1: Impurities typically arise from the starting materials and the reaction conditions. The most common species to look for are:

  • Unreacted Starting Materials: Residual glycerol, 2,2-dimethyl-1,3-dioxan-5-ol, or related precursors.

  • Mono-substituted Intermediate: The product where only one of the glycerol hydroxyl groups has reacted, leaving a free hydroxyl group.

  • Catalyst Residues: If an acid catalyst like p-toluenesulfonic acid (pTSA) or an acidic ion-exchange resin was used, trace amounts might remain.[1]

  • Reaction Byproducts: Water is a common byproduct in ketalization and etherification reactions, and its presence can sometimes lead to side reactions or hydrolysis.[1]

  • Solvent Residues: Any solvents used in the reaction or initial work-up.

Q2: What is the recommended primary purification method for this compound?

A2: Flash column chromatography using silica gel is the industry-standard and most effective method for purifying this compound on a laboratory scale.[2] Its moderate polarity and high molecular weight make it unsuitable for simple distillation. Recrystallization may be an option if a suitable solvent system can be found, as the pure compound is a low-melting solid (melting point 50-55 °C).[3][4]

Q3: How can I effectively monitor the purification process?

A3: Analytical Thin-Layer Chromatography (TLC) is an indispensable tool.[2] Before attempting a large-scale column, you should use TLC to:

  • Assess the composition of your crude reaction mixture.

  • Identify the Rf (retention factor) of your target compound and major impurities.

  • Screen for and optimize a mobile phase (solvent system) that provides the best separation between your product and impurities.

Q4: What are the key physical properties of pure 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol?

A4: According to commercial suppliers, the highly pure compound exhibits the following properties:

  • Appearance: White to off-white crystalline powder.[3][4]

  • Purity: Typically >98.0% as determined by Gas Chromatography (GC).[4]

  • Molecular Formula: C₁₅H₂₈O₇.[5]

  • Molecular Weight: 320.38 g/mol .[5]

  • CAS Number: 847682-00-2.[6]

Section 2: Troubleshooting Guide for Flash Column Chromatography

This guide is formatted to help you diagnose and solve common issues encountered during chromatographic purification.

Q5: My product spot is stuck on the baseline of the TLC plate (Rf ≈ 0), even with polar solvent systems. What's wrong?

A5: This indicates that your compound has a very strong affinity for the stationary phase (silica gel).

  • Causality: The compound itself is quite polar due to the seven oxygen atoms. If your mobile phase is not polar enough, it cannot effectively displace the compound from the silica surface.

  • Solution: You need to systematically increase the polarity of your mobile phase. If you are using a standard ethyl acetate/hexane system, increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, consider switching to a more polar system, such as methanol/dichloromethane.[7] A common starting point for polar compounds is 5% methanol in dichloromethane.[7]

  • Pro-Tip: Ensure your crude sample is fully dissolved and does not contain insoluble, highly polar baseline impurities that can "pin" your product at the origin.

Q6: My product runs at the solvent front on the TLC plate (Rf ≈ 1). How do I fix this?

A6: This is the opposite problem: your mobile phase is too polar, and your compound has little to no interaction with the silica gel.

  • Causality: The eluent is carrying the compound through the stationary phase without allowing for sufficient adsorption-desorption interactions, which are necessary for separation.

  • Solution: Decrease the polarity of your mobile phase. If using ethyl acetate/hexane, increase the percentage of hexane. The goal for flash chromatography is to find a solvent system that gives your target compound an Rf value of approximately 0.35 on the analytical TLC plate, as this provides the optimal balance for separation on a column.[8]

Q7: I'm seeing significant streaking or tailing of my product spot on the TLC plate. Will this affect my column?

A7: Yes, streaking on a TLC plate is a strong indicator of poor performance on a column.

  • Causality: Streaking is often caused by one of three factors:

    • Sample Overload: Too much material has been spotted on the TLC plate.

    • Acidic/Basic Impurities: The compound itself or impurities may have acidic or basic functional groups that interact non-ideally with the slightly acidic silica gel.

    • Insolubility: The compound may be poorly soluble in the mobile phase, causing it to smear as it moves up the plate.

  • Solution:

    • First, try spotting a more dilute solution of your crude material on the TLC plate.

    • If streaking persists, it may be due to the nature of the compound. If you suspect your compound is sensitive to acid, you can neutralize the silica gel by adding ~1% triethylamine (Et₃N) to your mobile phase.[7] This is particularly useful for amines.

    • For acidic compounds, adding ~1% acetic acid or formic acid can sometimes improve peak shape.

Q8: The separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve this?

A8: This is a challenge of selectivity. Simply making the solvent more or less polar may not work.

  • Causality: The impurity and your product have very similar polarities and affinities for the stationary phase in your chosen solvent system.

  • Solution: You need to change the selectivity of the mobile phase. Instead of just adjusting the ratio of two solvents, try swapping one of them for a solvent from a different class.[2] For example, if an ethyl acetate/hexane mixture fails, try a system using diethyl ether/hexane or dichloromethane/acetone. These solvents interact differently with your compounds and the silica gel, which can often enhance separation.

Solvent ClassExample SolventsKey Characteristic
Hydrocarbons Hexane, Petroleum EtherNon-polar, weak solvent strength
Ethers Diethyl Ether, MTBEModerate polarity, hydrogen bond acceptor
Esters Ethyl Acetate (EtOAc)Strong polarity, hydrogen bond acceptor
Chlorinated Dichloromethane (DCM)Moderate polarity, good solvent for many organics
Alcohols Methanol (MeOH), IsopropanolVery strong polarity, hydrogen bond donor/acceptor

Table 1: Common Flash Chromatography Solvents. Changing solvent class can improve selectivity.

Section 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step workflow for purification.

Protocol 1: Analytical TLC for Solvent System Optimization

Objective: To identify a mobile phase that provides an Rf of ~0.35 for the target compound and maximizes separation from impurities.

  • Prepare Samples: Dissolve a small amount (~1 mg) of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).

  • Spot the Plate: Using a capillary tube, spot a small amount of the dissolved crude mixture onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (if the compound is UV active). If not, stain the plate using a potassium permanganate (KMnO₄) dip or an iodine chamber.

  • Analyze and Iterate: Calculate the Rf value for your product. If the Rf is too high, decrease the mobile phase polarity (less EtOAc). If too low, increase it (more EtOAc). Test different solvent systems until optimal separation is achieved.[8]

Protocol 2: Preparative Flash Column Chromatography

Objective: To purify the crude product using the optimized solvent system.

  • Column Selection and Packing: Select a column size appropriate for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample mass to silica gel mass). Pack the column with 40-63 µm silica gel, either as a slurry in the initial, non-polar mobile phase or by dry packing followed by careful solvent addition.[8]

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), add the silica, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting the column with your starting mobile phase (a low-polarity mixture, e.g., 10% EtOAc/Hexane). Use positive air pressure to achieve a flow rate of approximately 2 inches/minute.[8]

  • Gradient (Optional but Recommended): If your product and impurities are well-separated, you can gradually increase the polarity of the mobile phase (a "gradient") to speed up the elution of your more polar product after less polar impurities have eluted.

  • Fraction Collection: Collect fractions of equal volume in test tubes.

  • Fraction Analysis: Spot every few fractions on a TLC plate and develop it using your optimized mobile phase to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol.

Section 4: Visualization of Workflows

Diagrams are provided to visually represent the purification and troubleshooting logic.

PurificationWorkflow cluster_prep Pre-Chromatography cluster_chrom Chromatography cluster_post Post-Chromatography A Crude Reaction Mixture B Aqueous Work-up (Neutralize, Wash, Dry) A->B C Solvent Removal B->C D Optimize Solvent by TLC C->D E Dry Load onto Silica Column D->E F Elute with Optimized Solvent System E->F G Collect & Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Final Solvent Removal H->I J Characterize Pure Product (GC, NMR, MS) I->J TroubleshootingLogic action action result result Start Poor Separation on TLC? Start->result No, Proceed Rf_Check Product R f ? Start->Rf_Check Yes Selectivity_Check Streaking or Poor ΔR f ? Rf_Check->Selectivity_Check 0.1 < R f < 0.9 action_increase Increase Eluent Polarity (e.g., more EtOAc) Rf_Check->action_increase R f ≈ 0 action_decrease Decrease Eluent Polarity (e.g., more Hexane) Rf_Check->action_decrease R f ≈ 1 Selectivity_Check->result No, Proceed action_change_solvent Change Solvent Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) Selectivity_Check->action_change_solvent Yes action_increase->Rf_Check action_decrease->Rf_Check action_change_solvent->Rf_Check

Caption: Decision tree for troubleshooting poor TLC separation.

References

  • Narkhede, N., & Patel, A. (2021). Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin. SN Applied Sciences, 3(4). Available at: [Link]

  • Kaur, G., & Kumar, A. (2020). A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. Molbank, 2020(2), M1127. Available at: [Link]

  • Gong, J., et al. (2021). Production of Fuel Additive Solketal via Catalytic Conversion of Biodiesel-Derived Glycerol. Industrial & Engineering Chemistry Research, 60(11), 4095-4117. Available at: [Link]

  • Kozlov, D. G., et al. (2019). Method of producing solketal. Russian Patent RU2668987C1.
  • Nascimento, J. A. C., et al. (2019). Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. Frontiers in Chemistry, 7, 443. Available at: [Link]

  • Shanmughom, R., & Raghu, S. K. (2023). Purification strategies for crude glycerol: A transesterification derivative. AIP Conference Proceedings, 2863(1). Available at: [Link]

  • de Oliveira, A. C. S., et al. (2022). Improvement of the Crude Glycerol Purification Process Derived from Biodiesel Production Waste Sources through Computational Modeling. Processes, 10(2), 292. Available at: [Link]

  • AIP Publishing. (2023). Purification Strategies for Crude Glycerol: A Transesterification Derivative. AIP Conference Proceedings. Available at: [Link]

  • Reddit. (2023). Removal of glycerol from water solution w/ sensitive organic compounds, salts and proteins. r/Chempros. Available at: [Link]

  • Silitra, P., et al. (2018). Characterization of Crude and Purified Glycerol from Biodiesel Production and Purification Techniques. International Journal of Scientific & Engineering Research, 9(7), 108-114. Available at: [Link]

  • Stevenson, C. D., et al. (2021). Enzymatic Synthesis and Flash Chromatography Separation of 1,3-Diferuloyl-sn-Glycerol... Molecules, 26(21), 6667. Available at: [Link]

  • ResearchGate. (2021). Enzymatic Synthesis and Flash Chromatography Separation of 1,3-Diferuloyl-sn-Glycerol and 1-Feruloyl-sn-Glycerol. Available at: [Link]

  • NextSDS. 1,3-bis((2,2-dimethyl-1,3-dioxan-5-yl)oxy)propan-2-ol — Chemical Substance Information. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Biotage. (n.d.). Successful flash chromatography. White Paper. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for CAS 847682-00-2 Functionalization

Target Audience: Researchers, scientists, and drug development professionals. Subject: Overcoming Steric Hindrance in 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol (CAS 847682-00-2).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Subject: Overcoming Steric Hindrance in 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol (CAS 847682-00-2).

Introduction & Mechanistic Causality

CAS 847682-00-2 (1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol) is a highly specialized protected diglycerol ether derivative[1]. It is a critical building block in the synthesis of complex dendrimers, branched lipids, and lipid nanoparticles (LNPs) used in advanced drug delivery systems.

However, functionalizing this molecule presents a significant synthetic challenge. The central secondary alcohol at the C2 position is flanked by two bulky 2,2-dimethyl-1,3-dioxan-5-yl (acetonide-protected) groups. These bulky substituents create a dense steric "umbrella" over the hydroxyl group, severely restricting the trajectory of incoming electrophiles. Standard functionalization methods (like Fischer esterification or standard Steglich conditions) often fail to reach completion due to the inability of bulky reaction intermediates to penetrate this steric shield[2].

To successfully functionalize this core, researchers must abandon standard protocols and adopt hypernucleophilic catalysts, highly reactive electrophiles, and optimized thermodynamic conditions.

Troubleshooting FAQs

Q1: My standard Steglich esterification (DCC/DMAP) yields <15% product with CAS 847682-00-2. How can I improve the yield? A: The standard Steglich esterification relies on 4-dimethylaminopyridine (DMAP) to form an O-acylpyridinium intermediate. When reacting with CAS 847682-00-2, this bulky intermediate sterically clashes with the adjacent acetonide rings, stalling the reaction. Solution: Switch from DMAP to 4-pyrrolidinopyridine (PPY). PPY acts as a hypernucleophilic catalyst, providing a massive rate enhancement (up to 10,000-fold over standard pyridine) and overcoming the steric bulk limitations of DMAP[3]. Alternatively, bypass the carbodiimide coupling entirely by using an acid chloride with Pyridine/PPY.

Q2: I am trying to etherify the hydroxyl group using a Williamson ether synthesis, but I only recover unreacted starting material. What is the best approach? A: Deprotonating a severely hindered secondary alcohol requires a strong, non-nucleophilic base. Mild bases (like K₂CO₃) are insufficient. Solution: Use Sodium Hydride (NaH) or Potassium Hydride (KH) to ensure complete alkoxide formation. Furthermore, the reaction must be run in a strongly polar aprotic solvent like anhydrous DMF or a THF/HMPA mixture to solvate the ion pair. Elevating the temperature to 60 °C is often required to overcome the high activation energy of the sterically hindered nucleophilic attack. Ensure your electrophile is as unhindered as possible (e.g., primary alkyl iodides or benzyl bromides).

Q3: Can I use the Mitsunobu reaction to invert the stereocenter or introduce an azide/amine? A: The Mitsunobu reaction is notoriously difficult on sterically hindered secondary alcohols because the bulky alkoxyphosphonium betaine intermediate resists nucleophilic displacement. Solution: If a Mitsunobu reaction is strictly necessary, avoid standard DEAD and Triphenylphosphine (PPh₃). Instead, use Diisopropyl azodicarboxylate (DIAD) and a smaller, more electron-rich phosphine such as Tri-n-butylphosphine (PBu₃) to reduce the steric footprint of the intermediate.

Mandatory Visualizations

Acylation Resolution Pathway

AcylationPathway Start CAS 847682-00-2 (Hindered 2° Alcohol) Standard Standard Steglich (DCC + DMAP) Start->Standard Path A Optimized Optimized Acylation (Acid Chloride + PPY) Start->Optimized Path B Inter1 Bulky Acyl-DMAP Intermediate Standard->Inter1 Inter2 Hyper-reactive Acyl-PPY Intermediate Optimized->Inter2 Fail Steric Clash Yield < 15% Inter1->Fail Blocked by Acetonides Success Efficient Attack Yield > 85% Inter2->Success Overcomes Hindrance

Fig 1: Mechanistic pathway comparing standard vs. hypernucleophilic acylation of CAS 847682-00-2.

Optimized Etherification Workflow

Etherification Step1 Dissolve CAS 847682-00-2 in Anhydrous DMF Step2 Cool to 0°C & Add NaH (Deprotonation) Step1->Step2 Step3 Stir 30 min (Alkoxide Formation) Step2->Step3 Step4 Add Unhindered Electrophile (e.g., Alkyl Iodide) Step3->Step4 Step5 Heat to 60°C (Overcome Activation Energy) Step4->Step5 Step6 Quench & Extract (High Yield Ether) Step5->Step6

Fig 2: Step-by-step thermodynamic workflow for hindered secondary alcohol etherification.

Validated Experimental Protocols

Protocol A: High-Yield Esterification using Acid Chloride and PPY

This self-validating system utilizes a highly reactive acid chloride and a hypernucleophile to bypass the steric constraints of the substrate.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add CAS 847682-00-2 (1.0 equiv) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add anhydrous pyridine (1.5 equiv) to act as an acid scavenger, followed by 4-pyrrolidinopyridine (PPY) (0.1 equiv) as the hypernucleophilic catalyst. Stir until homogeneous.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acid chloride (1.2 equiv) dropwise to prevent exothermic degradation.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours. Monitor via TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Optimized Williamson Etherification

This protocol leverages strong bases and polar aprotic solvents to force the formation of the hindered ether.

  • Preparation: In a flame-dried flask under argon, dissolve CAS 847682-00-2 (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions.

  • Alkoxide Maturation: Stir the suspension at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 30 minutes until H₂ evolution ceases.

  • Electrophilic Attack: Re-cool to 0 °C and add the primary alkyl iodide or bromide (1.2 equiv) dropwise.

  • Thermodynamic Drive: Heat the reaction mixture to 60 °C and stir for 12 hours to overcome the steric activation barrier.

  • Workup: Cool to 0 °C and carefully quench with cold water. Extract with Ethyl Acetate (EtOAc) (3x). Wash the organic layer extensively with water (5x) to remove DMF, dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

Table 1: Comparison of Esterification Conditions for CAS 847682-00-2

MethodReagentsCatalyst / BaseTimeYield
Standard SteglichCarboxylic Acid, DCCDMAP24 h< 15%
Optimized AcylationAcid ChlorideDMAP, Pyridine18 h45 - 50%
Hypernucleophilic Acid Chloride PPY, Pyridine 12 h > 85%

Table 2: Comparison of Etherification Conditions for CAS 847682-00-2

BaseSolventElectrophileTemperatureYield
K₂CO₃AcetoneAlkyl BromideReflux (56 °C)< 5%
NaHTHFAlkyl Bromide25 °C20%
NaH DMF Alkyl Iodide 60 °C > 80%

References

  • Grokipedia. "4-Pyrrolidinylpyridine". Source: grokipedia.com. URL:[Link]

  • MDPI. "Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters". Source: mdpi.com. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Emulsion Issues in the Liquid-Liquid Extraction of 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol (CAS 847682-00-2)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the liquid-liquid extraction of 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol (CAS 847682-00-2) . Our approach is grounded in the fundamental chemical properties of the target molecule to provide not just solutions, but a deeper understanding of the underlying causes.

Understanding the Molecule: Why Emulsions are a Potential Issue

The structure of CAS 847682-00-2 is key to understanding its behavior during extraction. As a derivative of glycerol, it possesses a polar backbone with a central hydroxyl group and is flanked by two bulky, nonpolar cyclic ketal (1,3-dioxane) protecting groups. This amphiphilic nature—having both polar and nonpolar regions—can lead to surfactant-like behavior at the interface of two immiscible liquids, which is a primary cause of stable emulsions.[1]

Key Molecular Features Influencing Extraction:

  • Amphiphilic Character: The combination of a polar glycerol core and large, relatively nonpolar protecting groups can stabilize droplets of one solvent within the other.

  • Hydrogen Bonding: The central hydroxyl group can engage in hydrogen bonding, increasing its affinity for the aqueous phase and contributing to its presence at the solvent interface.

  • pH Sensitivity: The cyclic ketal groups are stable under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions.[2][3] This is a critical consideration when choosing aqueous washing solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address the challenges you may encounter.

Q1: I'm consistently getting a thick, stable emulsion during my first extraction attempt. What is the most likely cause?

A1: The most probable cause is excessive agitation combined with the inherent surfactant-like properties of your target compound, CAS 847682-00-2. Vigorous shaking of the separatory funnel creates a large surface area between the aqueous and organic layers, allowing the amphiphilic molecules to align at the interface and stabilize the emulsion.[1] Certain solvents, particularly chlorinated ones like dichloromethane (DCM), are also more prone to forming emulsions.[4]

Q2: How can I prevent emulsions from forming in the first place?

A2: Prevention is always the most effective strategy.[5] Consider the following proactive measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times (10-15 inversions is often sufficient) or use a swirling motion.[6] This provides enough surface area for extraction to occur without the high energy input that leads to emulsification.

  • Solvent Choice: If you are using DCM and experiencing persistent emulsions, consider switching to a less prone solvent like ethyl acetate or diethyl ether.[4]

  • Pre-extraction Solvent Removal: If your reaction was performed in a water-miscible solvent such as THF or acetonitrile, it is crucial to remove it via rotary evaporation before initiating the aqueous work-up.[6] The presence of these solvents increases the mutual solubility of the aqueous and organic phases, promoting emulsion formation.[1]

Workflow for Emulsion Prevention

Below is a visual workflow summarizing the key steps to proactively avoid emulsion formation.

cluster_prevention Proactive Emulsion Prevention Workflow start Crude Reaction Mixture remove_solvent Reaction in water-miscible solvent? (e.g., THF, Acetonitrile) start->remove_solvent rotovap Remove solvent via rotary evaporation remove_solvent->rotovap Yes add_extraction_solvent Dissolve residue in primary extraction solvent (e.g., Ethyl Acetate) remove_solvent->add_extraction_solvent No rotovap->add_extraction_solvent add_aqueous Add aqueous phase (e.g., Water, Brine) add_extraction_solvent->add_aqueous mix Gentle Mixing (10-15 inversions or swirling) add_aqueous->mix separate Allow layers to separate mix->separate

Caption: Workflow for preventing emulsion formation during work-up.

Q3: An emulsion has already formed. What is the first and simplest step I should take?

A3: Patience. Often, simply allowing the separatory funnel to stand undisturbed for 20-30 minutes will allow the emulsion to break as the droplets coalesce under gravity.[6] You can gently swirl the funnel during this time to encourage the process.

Q4: The emulsion is stable and won't break on its own. What is the next step?

A4: The "salting out" method is highly effective and should be your next course of action.[5]

  • Principle of Action: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[1] This reduces the solubility of organic molecules in the aqueous phase, forcing them into the organic layer and destabilizing the emulsion.[7] It also increases the density of the aqueous layer, which can aid in separation.[1]

  • Protocol: Add a volume of brine equal to 10-20% of the total liquid volume to the separatory funnel. Gently swirl or invert a few times and allow it to stand.

Q5: I've added brine, but the emulsion persists. What are my other options?

A5: If salting out is insufficient, you can employ several other chemical and physical methods. It is recommended to try these sequentially.

Method Principle of Action When to Use Experimental Notes
pH Adjustment Alters the charge and solubility of acidic or basic impurities that may be acting as emulsifying agents.When acidic or basic byproducts are suspected from the reaction.CRITICAL: For CAS 847682-00-2, avoid acidic conditions (pH < 7) as this can cause hydrolysis of the ketal protecting groups.[2][3] A gentle wash with a dilute basic solution (e.g., 5% NaHCO₃) is a safer choice.
Solvent Addition Adding a small amount of a different organic solvent can alter the polarity of the organic phase, improving the solubility of emulsifying agents and breaking the emulsion.[5]When the emulsion is particularly stubborn.Try adding a small volume of a more polar solvent like methanol or a less polar one like hexane.[8] Add dropwise while observing.
Filtration Physically disrupts the emulsion layer.For persistent emulsions, especially those containing fine particulate matter.Pass the entire mixture through a pad of Celite® or a plug of glass wool in a filter funnel.[6][8] The layers should separate in the filtrate.
Centrifugation Applies a strong force that accelerates the coalescence of the dispersed droplets.[5][9]An excellent method if available, especially for smaller-scale extractions.Centrifuge the entire mixture in appropriate tubes. The layers should be distinct after spinning.

Troubleshooting Decision Tree

This diagram provides a logical sequence for addressing an existing emulsion.

cluster_troubleshooting Emulsion Breaking Decision Tree emulsion Emulsion Formed wait Let stand for 20-30 min + Gentle Swirl emulsion->wait brine Add Saturated Brine (Salting Out) wait->brine Not Resolved resolved Emulsion Resolved wait->resolved Resolved physical Physical Methods: - Filter through Celite®/Glass Wool - Centrifuge brine->physical Not Resolved brine->resolved Resolved solvent Solvent Addition: - Small amount of Methanol - Change extraction solvent physical->solvent Not Resolved physical->resolved Resolved solvent->resolved Resolved

Caption: A step-by-step guide for breaking emulsions.

Detailed Experimental Protocols

Protocol 1: Salting Out and Filtration for a Persistent Emulsion
  • Initial Step: Allow the separatory funnel containing the emulsion to stand undisturbed for at least 20 minutes.

  • Add Brine: To the separatory funnel, add a volume of saturated NaCl solution (brine) equal to approximately 15% of the total liquid volume.

  • Gentle Agitation: Gently swirl the funnel or invert it slowly 2-3 times to mix the brine without worsening the emulsion. Allow it to stand for another 15 minutes.

  • Assess Separation: If the emulsion breaks or significantly reduces, proceed with the standard layer separation.

  • Prepare Celite® Pad: If the emulsion persists, prepare a filtration setup. Place a Büchner funnel with filter paper on a filter flask. Add a 1-2 cm layer of Celite® and gently press it down.

  • Filter: Wet the Celite® pad with the organic extraction solvent. Pour the entire contents of the separatory funnel (both layers and the emulsion) through the Celite® pad. Use a gentle vacuum if necessary.

  • Rinse: Rinse the separatory funnel with a small amount of the organic solvent and pour this rinse over the Celite® pad to ensure all of the product is collected.

  • Separate Filtrate: Transfer the filtrate back to a clean separatory funnel. The layers should now be distinct and easily separable.

Protocol 2: Centrifugation to Break an Emulsion
  • Transfer: Carefully pour the entire contents of the separatory funnel, including the emulsion, into one or more appropriately sized centrifuge tubes. Ensure the tubes are compatible with the solvents being used.

  • Balance: It is critical to balance the centrifuge. If you only have one tube with your sample, create a balance tube with a similar volume of a liquid of comparable density.

  • Centrifuge: Place the tubes in the centrifuge and spin at a moderate speed (e.g., 2000-4000 x g) for 5-10 minutes. Higher speeds are generally more effective.[9]

  • Separate Layers: Carefully remove the tubes from the centrifuge. The aqueous and organic layers should now be clearly separated, with any solid particulate matter pelleted at the bottom.

  • Isolate Product: Use a pipette to carefully transfer the desired layer to a clean flask.

This guide is intended to provide comprehensive support for your work with CAS 847682-00-2. By understanding the chemical principles at play, you can effectively troubleshoot and prevent emulsion issues, leading to higher purity and yield in your extractions.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC. [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels | Journal of the American Chemical Society - ACS Publications. [Link]

  • Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - DOI. [Link]

  • Tackling emulsions just got easier - Biotage. [Link]

  • Glycerol as Alternative Co-Solvent for Water Extraction of Polyphenols from Carménère Pomace: Hot Pressurized Liquid Extraction and Computational Chemistry Calculations - PMC. [Link]

  • [FREE] Why might brine (a solution of salt in water) be added to a system for better phase separation and to break - Brainly. [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. [Link]

  • How Glycerol Improves Emulsion Stability in Food Products. [Link]

  • Breaking emulsions : r/chemistry - Reddit. [Link]

  • 1,3-bis((2,2-dimethyl-1,3-dioxan-5-yl)oxy)propan-2-ol - NextSDS. [Link]

  • Glycerol-Based Deep Eutectic Solvents as Extractants for the Separation of MEK and Ethanol via Liquid–Liquid Extraction | Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Glycerol derivatives as green reaction mediums - Taylor & Francis. [Link]

  • How does methanol help break up an emulsion? : r/chemistry - Reddit. [Link]

  • 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol - Chemical Name - Tradeindia. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • A Review on Centrifugation in the Pharmaceutical Industry. [Link]

  • 2,2-Dimethyl-1,3-dioxan-5-ol | C6H12O3 | CID 11029884 - PubChem. [Link]

  • Centrifugation: Lab Techniques, Examples and Types - Corning. [Link]

Sources

Troubleshooting

Storage conditions and moisture sensitivity of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

Welcome to the technical support and troubleshooting center for 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS: 847682-00-2). As a critical bis-acetonide-protected building block used in the synthesis of dend...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS: 847682-00-2). As a critical bis-acetonide-protected building block used in the synthesis of dendrimers, lipid nanoparticles (LNPs), and complex amphiphilic polymers, its structural integrity is highly dependent on rigorous environmental controls. This guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to ensure the reliability of your synthetic workflows.

Core Principles: Moisture Sensitivity & Storage Causality (FAQ)

Q1: Why is this specific compound so sensitive to ambient moisture? A1: The molecule relies on two 1,3-dioxane (acetonide or ketal) rings to protect its glycerol-like 1,3-diols. While these groups are highly stable under basic and nucleophilic conditions, they are notoriously susceptible to acid-catalyzed hydrolysis. Ambient moisture inevitably contains dissolved carbon dioxide, which forms weak carbonic acid. Over time, even this trace acidity is sufficient to protonate the acetonide oxygen, triggering a ring-opening cascade that prematurely deprotects the molecule into free hydroxyl groups and acetone (1)[1].

Q2: How can I definitively detect if my batch has degraded during storage? A2: Degradation must be quantified spectroscopically rather than visually. In 1 H NMR (CDCl 3​ ), the appearance of a sharp singlet at ~2.17 ppm indicates the presence of liberated acetone, a direct byproduct of degradation[1]. Furthermore, FT-IR analysis will reveal the disappearance of the characteristic C–O–C acetonide stretch at 1077 cm −1 and the emergence of a broad O–H stretching band at 3326 cm −1 (2)[2].

Q3: Can I use standard aqueous acids for intentional deprotection downstream? A3: It is highly discouraged. Standard aqueous acids (like HCl) often cause emulsion issues with amphiphilic polyols and can lead to over-hydrolysis or side reactions. Best practices dictate using mild, solid-supported acidic resins (e.g., Dowex H+ or Amberlyst-15) in organic solvents to cleanly remove the acetonide groups while preserving the central 2-propanol backbone (3)[3].

Quantitative Storage & Troubleshooting Data

Table 1: Critical Storage Parameters
ParameterOptimal ConditionCritical Threshold & Causality
Temperature 2°C to 8°C (Short term), -20°C (Long term)> 25°C: Thermal energy accelerates the kinetics of acid-catalyzed hydrolysis.
Humidity < 10% RH (Stored in a sealed desiccator)> 30% RH: Provides the aqueous medium required for oxonium ion formation.
Atmosphere Argon (preferred) or Dry NitrogenAmbient Air: Introduces moisture and CO 2​ (carbonic acid source).
Container Amber glass vial with PTFE-lined capStandard Plastic: Permeable to atmospheric moisture over extended periods.
Table 2: Troubleshooting Common Degradation Issues
Symptom / ObservationMechanistic CauseCorrective Action
Broad FT-IR peak at 3326 cm −1 Moisture-induced hydrolysis of the 1,3-dioxane ring forming free hydroxyls[2].Discard compromised aliquot. Ensure future aliquots are strictly purged with Argon.
NMR singlet at ~2.17 ppm Release of acetone as a byproduct of premature acetonide deprotection[1].Dry sample under high vacuum to remove acetone; re-evaluate purity via HRMS.
Incomplete downstream coupling Steric hindrance or partial deprotection altering the stoichiometry of the diol.Validate structural purity via HRMS before proceeding with esterification[2].

Visualized Workflows & Degradation Pathways

AcetonideHydrolysis A 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (Intact Bis-Acetonide) B Trace Acid (H+) & Moisture (H2O) Environmental Exposure A->B Exposure C Oxonium Ion Intermediate (Ring Opening) B->C Protonation D Hemiacetal Intermediate C->D H2O Addition E Fully Deprotected Polyol + Acetone (Degradation Product) D->E Cleavage

Mechanism of acid-catalyzed acetonide hydrolysis due to moisture exposure.

StorageWorkflow Step1 Receive & Inspect Check seal integrity Step2 Argon Purge Displace atmospheric moisture Step1->Step2 Step3 Aliquot into Amber Vials Minimize freeze-thaw cycles Step2->Step3 Step4 Store at 2-8°C or -20°C Desiccated environment Step3->Step4 Step5 Quality Control (1H NMR) Monitor for acetone peak Step4->Step5 Periodic Check

Recommended workflow for handling, storage, and validation of acetonide compounds.

Field-Proven Experimental Protocols

Protocol 1: Moisture-Free Aliquoting and Storage

Expertise & Causality: Repeatedly opening a master stock introduces atmospheric moisture, which acts as a catalyst for degradation. Because Argon is significantly denser than air and Nitrogen, it provides a superior protective blanket over the compound, actively displacing moisture-laden air before the vial is sealed.

  • Preparation: Pre-dry amber glass vials in an oven at 120°C for 4 hours, then cool them completely inside a vacuum desiccator.

  • Transfer: Inside a glove box or under a steady stream of Argon, transfer the required volume of the bis-acetonide compound into the dried vials.

  • Purging: Apply a gentle, positive pressure of Argon directly into the headspace of the vial for 15–20 seconds.

  • Sealing: Immediately cap the vial with a PTFE-lined lid and wrap the seal tightly with Parafilm. Store at -20°C.

  • Self-Validation System: The storage protocol is validated as successful only if a micro-aliquot run on 1 H NMR (CDCl 3​ ) shows the integral of the acetonide methyl protons (typically ~1.3-1.4 ppm) perfectly matching the expected ratio to the backbone protons, with absolute zero signal at 2.17 ppm (acetone).

Protocol 2: Controlled Deprotection for Downstream Synthesis

Expertise & Causality: When you are ready to deprotect the compound to yield the free polyol, using a solid-supported acid catalyst (like Dowex H+ resin) prevents the need for tedious aqueous workups. This biphasic approach allows for a highly controllable reaction that prevents over-hydrolysis and eliminates emulsion formation (4)[4].

  • Dissolution: Dissolve the bis-acetonide compound in anhydrous methanol to achieve a 0.1 M concentration.

  • Catalyst Addition: Add 10% w/w Dowex® 50WX8 hydrogen form resin (or Amberlyst-15) to the solution[2],[3].

  • Reaction: Stir the suspension vigorously at room temperature for 2 to 3 hours. Monitor the reaction progress via TLC (using an appropriate stain such as KMnO 4​ ).

  • Isolation: Filter the acidic resin through a fritted glass funnel. Wash the resin twice with fresh methanol.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the deprotected polyol.

  • Self-Validation System: Perform FT-IR analysis on the concentrated product. The deprotection protocol is validated as complete and successful only if the 1077 cm −1 peak (C–O–C stretch) is completely absent and a strong, broad 3326 cm −1 peak (O–H stretch) is present[2].

References

  • Stereoselective and Divergent Aza-Adenosine and Aza-Guanosine Syntheses from Xylofuranose, the Key Fragments of a STING Cyclic Dinucleotide Agonist. The Journal of Organic Chemistry - ACS Publications.1

  • Non-ionic self-assembling amphiphilic polyester dendrimers as new drug delivery excipients. RSC Advances.2

  • Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering.4

  • Synthesis of Lysophosphatidylglycerol, a Bioactive Lipid. ChemRxiv.3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol vs. 1,2-Isopropylidene Glycerol in Polymer Synthesis

The development of biocompatible, hydrophilic polymers is a cornerstone of modern nanomedicine and drug delivery. Poly(ethylene glycol) (PEG) has long been the gold standard; however, the rise of anti-PEG antibodies has...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of biocompatible, hydrophilic polymers is a cornerstone of modern nanomedicine and drug delivery. Poly(ethylene glycol) (PEG) has long been the gold standard; however, the rise of anti-PEG antibodies has driven researchers toward glycerol-based alternatives like polyglycerols (PGs)[1]. The architectural control of these polyglycerols—whether linear, star, or hyperbranched—is fundamentally dictated by the choice of the initiator during Anionic Ring-Opening Polymerization (AROP)[2].

This guide provides an objective, mechanistic comparison between two critical protected-glycerol building blocks: 1,2-Isopropylidene Glycerol (Solketal) and 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol . By analyzing their structural causality, initiation kinetics, and resulting polymer architectures, we provide drug development professionals with the self-validating protocols needed to engineer precise macromolecular scaffolds.

Chemical Architecture & Mechanistic Roles

1,2-Isopropylidene Glycerol (Solketal)

Solketal is a monofunctional initiator consisting of a primary free hydroxyl group and a vicinal diol protected by an isopropylidene (acetonide) ring[3].

  • Mechanistic Role: In AROP, the primary hydroxyl is easily deprotonated to form a highly reactive alkoxide. Its lack of steric hindrance allows for rapid initiation kinetics, making it the ideal choice for synthesizing linear block copolymers or serving as a terminal capping agent. Post-polymerization, the acetonide ring is cleaved under mild acidic conditions to reveal a highly hydrophilic terminal diol[4].

1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

This compound is a complex dendritic initiator—essentially a protected triglycerol derivative. It features one free secondary hydroxyl group and two 1,3-dioxane rings that protect four additional hydroxyl groups.

  • Mechanistic Role: It functions as a focal point initiator . The secondary hydroxyl requires stronger base activation and exhibits slower initiation kinetics due to steric crowding. However, this steric shielding is highly advantageous in preventing unwanted back-biting during the synthesis of hyperbranched polyglycerols (HPGs) . Upon global deprotection, the core releases four hydroxyl groups, providing a dense, multivalent core for drug conjugation or star-polymer divergent growth.

Comparative Performance Data

The structural differences between these two initiators directly dictate their performance in polymer synthesis. The table below summarizes their quantitative and qualitative parameters.

Parameter1,2-Isopropylidene Glycerol (Solketal)1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
Initiator Classification Monofunctional (Linear driver)Multifunctional / Dendritic Focal Point
Reactive Hydroxyl Type Primary (-CH₂OH)Secondary (-CHOH)
Protected Hydroxyls 2 (1 Acetonide ring)4 (2 Dioxane rings)
Initiation Kinetics Fast (Sterically accessible)Moderate (Sterically hindered)
Resulting Architecture Linear, Block, or PendantStar, Dendritic, or Hyperbranched
Post-Deprotection Endpoints 1 Terminal Diol4 Core Hydroxyls + 1 Focal Point
Primary Application Stealth coatings, PEG alternatives[1]High-capacity nanocarriers, multivalent scaffolds

Logical Workflow of Polymer Architecture

The divergence in polymer architecture based on initiator selection is visualized below. The choice of initiator fundamentally programs the topological destiny of the polymer chain.

PolymerSynthesis Solketal 1,2-Isopropylidene Glycerol (Monofunctional Initiator) AROP1 Anionic ROP (+ Epoxide Monomers) Solketal->AROP1 BisDioxan 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (Dendritic Initiator) AROP2 Anionic ROP (+ Glycidol Monomers) BisDioxan->AROP2 Polymer1 Linear Polymer (Terminal Acetal) AROP1->Polymer1 Polymer2 Hyperbranched Polymer (Multiple Core Acetals) AROP2->Polymer2 Deprotect Acidic Deprotection (HCl / THF / H2O) Polymer1->Deprotect Polymer2->Deprotect Final1 Linear Polyglycerol (LPG) High Circulation Half-life Deprotect->Final1 Final2 Hyperbranched Polyglycerol (HPG) High Drug Loading Capacity Deprotect->Final2

Divergent synthetic pathways of Solketal and Bis-dioxanyl propanol in polymer architecture.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific reproducibility, the following protocols are designed as self-validating systems. They incorporate specific kinetic controls and analytical checkpoints to verify the success of each phase.

Protocol A: Synthesis of Linear Polyglycerol via Solketal

This protocol utilizes Solketal to initiate the AROP of ethoxyethyl glycidyl ether (EEGE), followed by deprotection to yield a linear polyglycerol[4].

  • Initiator Activation (Deprotonation):

    • Action: Dissolve 5.0 mmol of dry Solketal in 20 mL of anhydrous THF under an Argon atmosphere. Add 4.5 mmol of Potassium tert-butoxide (t-BuOK).

    • Causality: Using a sub-stoichiometric amount of base (0.9 eq) prevents the presence of unreacted t-BuOK, which could act as a competing initiator and broaden the molecular weight distribution.

    • Validation: Stir for 30 minutes, then evaporate the THF under vacuum to yield the solid potassium alkoxide salt.

  • Propagation (AROP):

    • Action: Dissolve the alkoxide in dry toluene. Add 100 mmol of EEGE monomer. Heat the sealed reactor to 90°C for 12 hours.

    • Causality: Toluene provides a non-polar environment that tightens the ion pair, slowing propagation just enough to maintain a living polymerization character, resulting in a low polydispersity index (PDI < 1.2).

  • Quenching & Deprotection:

    • Action: Terminate the living ends with methanolic HCl. To deprotect the acetonide and ethoxyethyl groups, dissolve the polymer in a THF/H₂O mixture (80/20 v/v) and add 1M HCl. Stir at 50°C for 45 hours[4].

    • Validation: Confirm deprotection via ¹H NMR by the disappearance of the dimethyl protons at 1.2–1.4 ppm[4]. Dialyze against deionized water and lyophilize.

Protocol B: Synthesis of Hyperbranched Polyglycerol via 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

This protocol uses the dendritic initiator to control the highly exothermic branching polymerization of glycidol.

  • Core Activation (Melt Phase):

    • Action: Dissolve 2.0 mmol of the 1,3-Bis[...] initiator in methanol. Add 0.2 mmol of Potassium methoxide (KOCH₃). Stir for 30 minutes, then remove methanol entirely under high vacuum at 90°C.

    • Causality: The secondary hydroxyl is sterically hindered. Creating a solvent-free alkoxide melt ensures that the initiator is highly concentrated and ready to attack the incoming monomer immediately, preventing monomer self-condensation.

  • Slow Monomer Addition (Kinetic Control):

    • Action: Maintain the melt at 95°C under Argon. Using a syringe pump, add 100 mmol of glycidol dropwise over a period of 12 hours.

    • Causality: Glycidol is an AB₂ latent monomer (containing both an epoxide and a free hydroxyl). If added in bulk, it will auto-initiate, leading to a catastrophic loss of architectural control. Slow addition ensures the monomer-to-initiator ratio remains near zero, forcing the glycidol to react exclusively with the growing polymer chain ends rather than itself.

  • Global Deprotection:

    • Action: Quench the highly viscous mixture with acidic cation exchange resin. To deprotect the buried core 1,3-dioxane rings, treat the polymer with 10% Trifluoroacetic acid (TFA) in methanol for 24 hours.

    • Causality: While HCl is sufficient for terminal acetonides (as in Protocol A), the core acetals in a hyperbranched network are sterically shielded. TFA provides the necessary acidity and solvent compatibility to penetrate the dendritic core.

    • Validation: Precipitate the product in cold acetone. Use Gel Permeation Chromatography (GPC) to confirm a unimodal peak, validating the absence of low-molecular-weight auto-initiated side products.

References

  • 1,2-Isopropylidene Glycerol Carbonate: Preparation, Characterization, and Hydrolysis. Journal of the American Oil Chemists' Society.
  • RAFT Copolymerization of Glycerol-Derived Vinyl Ethers Possessing Acetal-Protected Diols for Biobased Hydrophilic and Thermoresponsive Polymers. PMC.
  • A Reactive Oxygen Species-Scavenging 'Stealth' Polymer, Poly(thioglycidyl glycerol), Outperforms Poly(ethylene glycol) in Protein Conjugates and Nanocarriers. Journal of the American Chemical Society.
  • Hydrophilic Ligands and Their Application in Aqueous-Phase Metal-C
  • Ring-Opening Polymeriz

Sources

Comparative

A Comparative Guide to the Purity Validation of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS 847682-00-2), a key intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS 847682-00-2), a key intermediate in various synthetic pathways. We will explore the rationale behind methodological choices, present a comprehensive validation protocol in line with international standards, and objectively compare its performance against alternative analytical techniques.

Introduction: The Analytical Challenge

1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is a complex glycerol derivative characterized by a central propanol backbone and two bulky dioxan moieties.[1][2][3] In drug development and manufacturing, the purity of such intermediates is paramount, as even trace impurities can impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[4] The molecule's structure—featuring a free secondary alcohol and multiple ether linkages—presents a unique analytical challenge, requiring a method that is not only sensitive and specific but also robust enough to handle its specific physicochemical properties.

The selection of an optimal analytical technique hinges on the analyte's volatility and thermal stability.[5] This guide will focus on GC-MS as a primary technique due to its high resolving power and definitive identification capabilities, while also providing a comparative framework against High-Performance Liquid Chromatography (HPLC), an essential tool for non-volatile or thermally labile compounds.[6][7]

Method Selection Rationale: GC-MS vs. HPLC

The decision to employ GC-MS or HPLC is a critical first step, guided by the inherent properties of the analyte. The following decision workflow illustrates the key considerations.

cluster_0 Method Selection Workflow Start Analyte: 1,3-Bis[...]2-propanol Prop_Eval Evaluate Physicochemical Properties Start->Prop_Eval Check_Volatility Is the analyte sufficiently volatile and thermally stable? Prop_Eval->Check_Volatility GC_Path GC-MS is a primary candidate Check_Volatility->GC_Path Yes Derivatize_Check Can volatility be enhanced via derivatization? Check_Volatility->Derivatize_Check No / Unknown Impurity_Profile Consider impurity profile: Are impurities volatile or non-volatile? GC_Path->Impurity_Profile HPLC_Path HPLC is the preferred method HPLC_Path->Impurity_Profile Derivatize_Check->HPLC_Path No GC_Deriv Proceed with GC-MS (with derivatization) Derivatize_Check->GC_Deriv Yes GC_Deriv->Impurity_Profile Hybrid_Approach Consider a hybrid approach: GC-MS for volatile impurities, HPLC for non-volatile impurities and assay. Impurity_Profile->Hybrid_Approach

Caption: Logical workflow for analytical method selection.

For 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol, the presence of a free hydroxyl group increases its polarity and reduces its volatility, potentially leading to poor peak shape and thermal degradation in a hot GC inlet. Therefore, a crucial step for successful GC-MS analysis is derivatization , which chemically modifies the analyte to make it more suitable for gas-phase analysis.

In-Depth Guide: GC-MS Method Validation

A robust analytical method is one that has been demonstrated to be suitable for its intended purpose.[8] Our validation strategy adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is reliable and reproducible.[9][10][11]

The Principle of Derivatization

The core of this GC-MS method is the silylation of the free hydroxyl group. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Causality: BSTFA reacts with the active hydrogen on the alcohol to form a non-polar trimethylsilyl (TMS) ether. This transformation dramatically increases the analyte's volatility and thermal stability. The TMCS acts as a catalyst, accelerating the reaction. This step is critical for achieving sharp, symmetrical peaks and preventing on-column degradation, which is a common issue for underivatized polyols.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for determining purity and identifying impurities.

1. Sample & Standard Preparation:

  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of the 1,3-Bis[...]2-propanol sample and dissolve in 10 mL of pyridine. Pyridine is chosen as it is an excellent solvent for the analyte and also acts as an acid scavenger during the derivatization reaction.

  • Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of an appropriate internal standard (e.g., tetracosane) and dissolve in 10 mL of pyridine. The IS must be a stable compound that does not react with the derivatizing agent and is well-resolved from the analyte and any potential impurities.

  • Calibration Standards: Prepare a series of calibration standards by mixing appropriate volumes of the analyte stock and IS stock solutions.

2. Derivatization Procedure:

  • To 100 µL of each standard or sample solution in a vial, add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

3. GC-MS Instrumentation and Parameters: The following table details the instrumental parameters for the analysis.

ParameterSettingRationale
Gas Chromatograph Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
Injector Split/Splitless, 280°CHigh temperature ensures rapid volatilization of the derivatized analyte. A split ratio (e.g., 50:1) is used to prevent column overloading.
Column 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program 150°C (hold 2 min), ramp to 300°C @ 15°C/min, hold 5 minThe temperature program is optimized to ensure good separation of potential impurities from the main analyte peak.[12]
Mass Spectrometer Agilent 5977 or equivalentProvides high sensitivity and mass accuracy for identification.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization technique that produces reproducible fragmentation patterns for library matching.[13]
MS Mode Full Scan (m/z 40-550) for impurity ID, SIM for quantificationFull scan mode is used for identifying unknown impurities, while Selected Ion Monitoring (SIM) provides higher sensitivity for quantifying the main peak and known impurities.[14]
Validation Parameters (per ICH Q2(R1))

The following workflow illustrates the interconnected nature of the validation process.

cluster_validation GC-MS Method Validation Workflow Specificity Specificity (Peak Purity, ID) Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Range->Accuracy Range->Precision Accuracy->Precision Robustness Robustness

Caption: Workflow for GC-MS method validation parameters.

  • Specificity: The method's ability to assess the analyte unequivocally. This is demonstrated by injecting a blank (pyridine + BSTFA), a placebo (if applicable), and the analyte. The mass spectrum of the analyte peak confirms its identity, and there should be no interfering peaks at its retention time.[11]

  • Linearity: A minimum of five concentrations are prepared across the expected range (e.g., 70-130% of the target concentration).[10] A calibration curve is plotted (peak area ratio of analyte/IS vs. concentration), and the correlation coefficient (r²) should be ≥ 0.995.

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[11]

  • Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should be within an acceptable range (typically 98-102%).

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by six replicate injections of the same sample on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the data sets is evaluated.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve. LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like oven temperature ramp rate (±1°C/min) or flow rate (±0.1 mL/min).[11]

Comparative Analysis with Alternative Methodologies

No single technique is universally superior; the choice depends on the specific analytical goal.[5] GC-MS is a benchmark for volatile compounds, but HPLC and qNMR offer distinct advantages.[15][16]

ParameterGC-MS (with Derivatization)HPLC (with RI or ELSD)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity in the gas phase; MS detection.[17]Separation based on partitioning between liquid mobile phase and solid stationary phase.Absolute quantification based on the ratio of analyte signal integral to that of a certified internal standard.
Analyte Compatibility Excellent for volatile or semi-volatile compounds. Requires derivatization for this polar analyte.Ideal for non-volatile and thermally labile compounds. No derivatization is needed.[6]Broadly applicable to soluble compounds; provides structural confirmation.
Typical LOD/LOQ High sensitivity, especially in SIM mode (low ng/mL to pg/mL).Moderate sensitivity (low µg/mL).Lower sensitivity (high µg/mL to mg/mL).
Impurity Profiling Excellent for identifying unknown volatile impurities via mass spectral libraries.[4]Excellent for non-volatile impurities. Identification requires LC-MS or fraction collection.Can quantify known and unknown impurities if signals are resolved, but not ideal for trace analysis.
Quantification Requires a reference standard for calibration. Purity often determined by area percent normalization or against an internal standard.Requires a reference standard.Primary (absolute) method; does not require an analyte-specific reference standard.
Primary Advantage High peak resolution and definitive structural identification of volatile compounds.[18]Broad applicability for non-volatile compounds without derivatization.Absolute quantification without a specific reference standard.
Primary Limitation Requires analyte to be volatile and thermally stable (or be made so); potential for degradation.Lower peak resolution than capillary GC; universal detectors (RI/ELSD) can be less sensitive and prone to drift.Lower sensitivity; requires highly pure internal standard and resolved signals.

Conclusions and Expert Recommendations

The validation of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol purity requires a well-considered analytical strategy.

  • GC-MS is the method of choice for comprehensive impurity profiling of volatile and semi-volatile substances. Its high resolving power and the definitive identification provided by mass spectrometry make it invaluable for understanding the complete impurity landscape, which is critical during process development and for ensuring quality control.[15] The necessity of derivatization is a procedural step that, once optimized, yields a highly robust and sensitive method.

  • HPLC is a superior alternative if the analyte shows thermal degradation even after derivatization, or if the primary impurities of concern are non-volatile. It is often the preferred method for routine purity assays (quantification of the main component) due to its simpler sample preparation and direct analysis of the native compound.[5]

  • A hybrid approach is highly recommended for comprehensive characterization. Utilize GC-MS to identify and control volatile and process-related impurities. Employ HPLC for the primary purity assay and for monitoring non-volatile degradation products, particularly in stability studies. Finally, qNMR can be used as a primary method to certify the purity of the reference standard itself.

By selecting the appropriate technique based on a scientific understanding of the analyte and the specific analytical objective, researchers and drug development professionals can ensure the quality and consistency of their chemical intermediates, paving the way for safer and more effective pharmaceuticals.

References

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.
  • Labcompare. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories Inc. (2025). What Is Gas Chromatography Mass Spectrometry (GC-MS) Analysis?.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • Longdom Publishing. (2023). Pharmaceutical Analytical Chemistry: Open Access.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-N-chlorobenzamide.
  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • TCI Chemicals. (n.d.). 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Glycerol and its Esters Quantification.
  • TCI EUROPE N.V. (n.d.). 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol.
  • Phillips, D. L., Tebbett, I. R., & Bertholf, R. L. (1996). Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine. Journal of Analytical Toxicology, 20(5), 305-8.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • CymitQuimica. (n.d.). 1,3-BIs[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 2,2'-Oxydipropanol: A Focus on GC-MS Analysis.
  • PubMed. (2023). Identification and validation of potential genotoxic impurities, 1,3-dichloro-2-propanol, and 2,3-dichloro-1-propanol, at subtle levels in a bile acid sequestrant, colesevelam hydrochloride, using hyphenated GC-MS technique.
  • Hrkać, T., et al. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Food Technology and Biotechnology.

Sources

Validation

A Guide to the Definitive Structural Validation of CAS 847682-00-2: A 2D NMR-Centric Approach

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of scientific rigor. An incorrect structural assignment...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of scientific rigor. An incorrect structural assignment can invalidate reams of biological data and derail promising research programs. This guide provides an in-depth, technically-grounded comparison of methodologies for the structural validation of CAS 847682-00-2 , with a primary focus on the unparalleled resolving power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

The molecule , 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol, presents a moderate level of complexity with multiple stereocenters and ether linkages. While various analytical techniques can offer pieces of the structural puzzle, 2D NMR provides the most comprehensive and definitive picture of atomic connectivity in the solution state, which is often the most biologically relevant environment.

The Gold Standard: A Deep Dive into 2D NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique that provides atomic-level insights into molecular structure, conformation, and dynamics in a non-destructive manner.[1] While one-dimensional (1D) ¹H and ¹³C NMR spectra are foundational, they often suffer from signal overlap and ambiguity in complex molecules.[2][3][4] This is where 2D NMR becomes indispensable, spreading the information across a second frequency dimension to resolve these complexities.

The core strength of 2D NMR lies in its ability to reveal through-bond correlations between nuclei, allowing for the systematic assembly of a molecule's framework. For CAS 847682-00-2, a suite of three key experiments—COSY, HSQC, and HMBC—forms a self-validating system for complete structural assignment.

The 2D NMR Experimental Workflow

The journey from a sample to a validated structure follows a logical and sequential path. The causality behind this workflow is crucial: each experiment builds upon the information provided by the last, culminating in a complete and verified structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Assembly SamplePrep Dissolve 5-10 mg of CAS 847682-00-2 in 0.5 mL CDCl₃ OneD_H 1D ¹H NMR (Proton Spectrum) SamplePrep->OneD_H Initial Survey OneD_C 1D ¹³C & DEPT (Carbon & Multiplicity) OneD_H->OneD_C Define Spectral Widths COSY 2D COSY (¹H-¹H Connectivity) OneD_C->COSY HSQC 2D HSQC (¹H-¹³C One-Bond) COSY->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range) HSQC->HMBC Acquire Correlation Data Analysis Integrate Data: - Assign Spin Systems (COSY) - Link Protons to Carbons (HSQC) - Assemble Fragments (HMBC) HMBC->Analysis Validation Final Structural Validation Analysis->Validation Confirm Connectivity

Figure 1: Experimental workflow for 2D NMR structural validation.
Key 2D NMR Experiments Explained:
  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH or ³JHH coupling).[5] The spectrum displays the 1D proton spectrum on both axes, and off-diagonal "cross-peaks" connect protons that are coupled. For CAS 847682-00-2, COSY is essential for tracing the connectivity within the propan-2-ol backbone and within the two dioxan rings, defining distinct "spin systems."

  • HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected 2D experiment that maps each proton to the carbon atom it is directly attached to (¹JCH).[6] It is exceptionally sensitive and provides an unambiguous link between the ¹H and ¹³C spectra.[5] An edited HSQC can also provide multiplicity information similar to a DEPT experiment, distinguishing CH/CH₃ groups from CH₂ groups by the phase of the peak.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the final structure. HMBC reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[7] These "long-range" correlations act as bridges, connecting the spin systems identified by COSY. For instance, HMBC will show a correlation from the protons on the central propan-2-ol unit to the carbons of the dioxan rings through the ether oxygen, confirming the overall molecular topology.

Putting the Pieces Together: Data Interpretation and Structural Assembly

The true power of this methodology lies in the synergistic integration of the data from these three experiments. The process is a logical deduction, where each piece of evidence cross-validates the others.

G cluster_logic Logical Integration Flow COSY_Data COSY Spectrum Step1 Identify ¹H-¹H spin systems (e.g., dioxan rings, propanol backbone) COSY_Data->Step1 HSQC_Data HSQC Spectrum Step2 Assign each proton to its directly attached carbon HSQC_Data->Step2 HMBC_Data HMBC Spectrum Step3 Connect the isolated spin systems across heteroatoms (oxygens) HMBC_Data->Step3 Provides crucial long-range connections Final_Structure Validated Structure of CAS 847682-00-2 Step1->Step3 Step2->Step3 Step3->Final_Structure Assemble & Verify

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Comparative

In vivo clearance rates of polyglycerols vs traditional PEGylated lipids

An In-Depth Technical Guide to the In Vivo Clearance of Polyglycerol-Based Lipids Versus Traditional PEGylated Lipids For researchers, scientists, and drug development professionals, understanding the pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Clearance of Polyglycerol-Based Lipids Versus Traditional PEGylated Lipids

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a nanocarrier is paramount to its clinical success. The ability of a drug delivery vehicle to evade the body's natural clearance mechanisms dictates its circulation time, biodistribution, and ultimately, its therapeutic efficacy. For decades, the gold standard for achieving this "stealth" property has been the surface modification of liposomes and nanoparticles with polyethylene glycol (PEG), a process known as PEGylation.

However, the limitations of PEGylation, most notably the "Accelerated Blood Clearance (ABC) phenomenon," have prompted a search for superior alternatives. This guide provides a comprehensive comparison of the in vivo clearance rates of nanoparticles modified with traditional PEGylated lipids against those modified with a promising alternative: polyglycerols (PG). We will delve into the underlying mechanisms of clearance, present comparative experimental data, and provide a detailed protocol for conducting such evaluations in your own research.

The Biological Gauntlet: Mechanisms of Nanoparticle Clearance

When a nanoparticle is introduced intravenously, it immediately encounters a complex biological environment. Its fate is largely determined by its interaction with blood components and subsequent recognition by the immune system.

Opsonization and the Mononuclear Phagocyte System (MPS)

The primary mechanism for the removal of foreign particles is opsonization. This process involves the adsorption of blood proteins, known as opsonins, onto the nanoparticle surface, forming a "protein corona".[1] This corona acts as a flag, marking the nanoparticle for recognition and engulfment by phagocytic cells of the Mononuclear Phagocyte System (MPS), previously known as the Reticuloendothelial System (RES).[2] These cells are predominantly located in the liver (Kupffer cells) and spleen, which is why these organs are the main sites of nanoparticle accumulation.[2][3]

The role of a "stealth" polymer like PEG or PG is to create a hydrophilic, sterically-hindering barrier on the nanoparticle surface. This barrier physically blocks the adsorption of opsonins, thus reducing MPS recognition and prolonging circulation time.[4][5]

Clearance_Mechanism cluster_blood Bloodstream cluster_mps Mononuclear Phagocyte System (MPS) NP Intravenously Injected Nanoparticle Proteins Plasma Proteins (Opsonins) Opsonized_NP Opsonized Nanoparticle (Protein Corona Formation) NP->Opsonized_NP Proteins->Opsonized_NP Adsorption Macrophage Macrophage (e.g., Kupffer Cell in Liver) Opsonized_NP->Macrophage Phagocytosis Clearance Accumulation in Liver & Spleen Macrophage->Clearance Clearance from Circulation

Figure 1: General mechanism of nanoparticle clearance via opsonization and uptake by the Mononuclear Phagocyte System (MPS).

Traditional Stealth: The Profile of PEGylated Lipids

PEGylation has been a cornerstone of nanomedicine, effectively increasing the circulation half-life of numerous drug carriers.[2] For instance, the pharmacokinetic profile of PEGylated liposomal doxorubicin is characterized by an extended circulation time, with a second-phase half-life of 30-90 hours in humans, and a drastically reduced volume of distribution compared to the free drug.[6][7] This prolonged circulation is a direct result of PEG's ability to create a hydrophilic shield that minimizes protein adsorption.[2][5]

The "PEG Dilemma": Accelerated Blood Clearance (ABC) Phenomenon

Despite its success, PEG is not immunologically inert. A significant challenge with PEGylated carriers is the Accelerated Blood Clearance (ABC) phenomenon.[8] Upon repeated administration, PEGylated liposomes can be cleared from the bloodstream at a much faster rate than the initial dose.[3][4]

This phenomenon is triggered by the production of PEG-specific antibodies, primarily Immunoglobulin M (IgM), by splenic B cells in response to the first dose.[4][8] When a subsequent dose is administered, these anti-PEG IgM antibodies bind to the PEG on the liposome surface. This binding activates the complement system, leading to potent opsonization and rapid uptake by Kupffer cells in the liver, effectively neutralizing the stealth properties of the carrier.[4][9] The ABC phenomenon represents a major clinical hurdle, as it can reduce therapeutic efficacy and alter the drug's safety profile in multi-dose regimens.[8][10][11]

The Next Generation: In Vivo Performance of Polyglycerols

Polyglycerol (PG) has emerged as a highly promising alternative to PEG, owing to its excellent biocompatibility, high water solubility, and multi-functional architecture.[12][13] Structurally, PG is a polyether polyol with a high density of hydroxyl groups, making it even more hydrophilic than PEG.[14][15]

Comparative Clearance and Evasion of the ABC Phenomenon

Studies directly comparing PG and PEG have revealed key advantages for polyglycerol-based systems. While single-dose pharmacokinetic studies show that PG-coated liposomes can achieve long-circulation times with biodistribution patterns similar to their PEGylated counterparts, the most striking difference lies in their immunogenicity.[16][17]

Crucially, repeated injections of PG-coated liposomes do not induce the ABC phenomenon.[8] This suggests that polyglycerol is significantly less immunogenic than PEG and does not elicit the production of specific IgM antibodies that trigger rapid clearance upon subsequent doses.[8][17] This attribute is critical for the development of therapies requiring multiple administrations.

Furthermore, research indicates that polyglycerol grafting provides a more effective shield against the formation of a protein corona than PEGylation.[18][19] This superior resistance to protein adsorption translates directly to a more efficient evasion of macrophage uptake, which is the ultimate goal of a stealth coating.[18][19]

Quantitative Comparison: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic data from comparative studies, illustrating the performance of PG-based systems relative to PEGylated ones.

FormulationAnimal ModelKey Pharmacokinetic FindingsReference
PEG-coated LiposomesRatFirst dose: Long circulation. Second dose (7 days later): Rapid clearance (ABC phenomenon observed).[8]
PG-coated LiposomesRatFirst dose: Long circulation, similar to PEG. Second dose (7 days later): No ABC phenomenon observed; circulation remained long.[8]
Protein-40kDa linear PEG Conjugate-4-fold extension of terminal half-life compared to unmodified protein.[14][20]
Protein-40kDa linear PG Conjugate-4-fold extension of terminal half-life, comparable to the PEG analogue.[14][20]
PGFE-modified Liposomes-Significantly prolonged blood circulation compared to unmodified liposomes, with a biodistribution pattern similar to PEG-Lips. Less likely to induce anti-PEG IgM.[17]
hbPG-stabilized LiposomesMouseIn the first hour post-injection, demonstrated similar "stealth" behavior to PEG-shielded vesicles.[16][21]

PGFE: Polyglycerol fatty acid esters; hbPG: hyperbranched polyglycerol.

Experimental Protocol: A Self-Validating Comparative In Vivo Clearance Study

To provide a framework for researchers, this section details a robust, self-validating protocol for comparing the in vivo clearance rates of novel polyglycerol lipids against traditional PEGylated lipids.

Causality Behind Experimental Choices:

  • Animal Model: Rats are often used as they are larger than mice, allowing for easier serial blood sampling.[22] The specific strain should be well-characterized.

  • Radiolabeling: Using a lipid-phase radiolabel like ³H-cholesteryl hexadecyl ether (³H-CHE) is crucial. It is a non-exchangeable and non-metabolizable marker, ensuring that the measured radioactivity accurately represents the concentration of the liposome carrier itself throughout the experiment.

  • Dosing and Administration: Intravenous (IV) administration via the tail vein ensures immediate and complete entry into the systemic circulation.[23] The lipid dose must be kept consistent across all groups.

  • Blood Sampling: A sparse sampling schedule is often necessary for mice, but a more complete profile can be obtained from rats.[22] The time points are chosen to capture the initial distribution phase and the later elimination phase.

  • Controls: The inclusion of both a saline control (to establish baseline) and an unmodified liposome control (to demonstrate the effect of any surface coating) is essential for validating the "stealth" properties of both PEG and PG coatings.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Administration cluster_analysis Phase 3: Analysis & Biodistribution A1 Formulate Liposomes: 1. Unmodified (Control) 2. PEGylated 3. Polyglycerol-based A2 Incorporate ³H-CHE (Radiolabel) A1->A2 A3 Characterize Formulations (Size, Zeta Potential, PDI) A2->A3 B1 Animal Grouping (n=4-5 per group) A3->B1 B2 IV Tail Vein Injection (Consistent Lipid Dose) B1->B2 B3 Serial Blood Sampling (e.g., 5m, 1h, 4h, 8h, 24h) B2->B3 C1 Measure Radioactivity in Blood Samples (Scintillation Counting) B3->C1 C2 Calculate % Injected Dose in Circulation C1->C2 C3 Pharmacokinetic Modeling (Calculate t½, AUC) C2->C3 C4 Biodistribution (24h Endpoint): Harvest Organs (Liver, Spleen, etc.) Measure Radioactivity C2->C4 C3->C4

Figure 2: Experimental workflow for a comparative in vivo clearance study.

Step-by-Step Methodology

  • Preparation of Liposomal Formulations:

    • Prepare three distinct liposomal formulations using the lipid film hydration method followed by extrusion:

      • Group 1 (Unmodified Control): e.g., DSPC/Cholesterol.

      • Group 2 (PEGylated): e.g., DSPC/Cholesterol/DSPE-PEG2000.

      • Group 3 (Polyglycerol): e.g., DSPC/Cholesterol/DSPE-Polyglycerol.

    • During preparation, incorporate a trace amount of a non-exchangeable, non-metabolizable radiolabeled lipid, such as ³H-cholesteryl hexadecyl ether (³H-CHE), into the lipid mixture.

    • Extrude all formulations through polycarbonate membranes (e.g., 100 nm pore size) to ensure a uniform size distribution.

    • Characterize all final formulations for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • In Vivo Administration:

    • Acclimate male Wistar rats (200-250 g) for at least one week prior to the study.

    • Randomly assign animals to the three formulation groups (n=4-5 animals per group).

    • Administer the liposomal formulations via intravenous (IV) injection into the lateral tail vein at a lipid dose of approximately 5 µmol phospholipids/kg.[24]

  • Pharmacokinetic Study (Blood Clearance):

    • Collect blood samples (approx. 100 µL) from the jugular vein or via tail-nick at predetermined time points (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) into heparinized tubes.[22]

    • Measure the total radioactivity in a 50 µL aliquot of each blood sample using a liquid scintillation counter.

    • Calculate the percentage of the injected dose (%ID) remaining in the circulation at each time point, assuming a total blood volume of 6.5% of the body weight.

    • Plot the %ID versus time to generate clearance curves. Calculate key pharmacokinetic parameters such as elimination half-life (t½) and the Area Under the Curve (AUC).

  • Biodistribution Study (Organ Accumulation):

    • At the 24-hour endpoint, euthanize the animals.

    • Harvest major organs, including the liver, spleen, kidneys, lungs, and heart.

    • Weigh each organ and homogenize it.

    • Measure the radioactivity in a known weight of each tissue homogenate using a liquid scintillation counter.

    • Calculate the %ID per gram of tissue and the %ID per whole organ to determine the biodistribution profile.

  • (Optional) ABC Phenomenon Evaluation:

    • For the PEGylated and Polyglycerol groups, administer a second identical dose 7 days after the first injection.

    • Repeat the pharmacokinetic study (steps 3.1-3.4) to determine if the clearance rate of the second dose is accelerated compared to the first.

Conclusion and Future Outlook

The in vivo clearance rate is a critical determinant of a nanocarrier's utility. While PEGylation has been instrumental in advancing drug delivery, its potential to induce an immune response and the resulting ABC phenomenon are significant drawbacks for therapies requiring multiple doses.

The experimental evidence strongly suggests that polyglycerols are a superior alternative. They can confer long-circulating properties comparable to PEG while demonstrating significantly lower immunogenicity, thereby avoiding the problematic ABC phenomenon.[8][17] Their enhanced ability to resist protein corona formation further solidifies their potential as a next-generation stealth polymer.[18][19] For researchers and drug developers, the transition to polyglycerol-based lipids offers a promising strategy to enhance the safety and efficacy of nanomedicines, particularly for chronic diseases and oncology applications where multi-dose regimens are the standard of care.

References

  • Gabizon, A., et al. (2003). Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies. Clinical Pharmacokinetics, 42(5), 419-436.
  • Wurzer, C., et al. (2015). Fate of Linear and Branched Polyether-Lipids In Vivo in Comparison to Their Liposomal Formulations by 18F-Radiolabeling and Positron Emission Tomography. Biomacromolecules, 16(2), 594-603.
  • Mohamed, M., et al. (2019). PEGylated liposomes: immunological responses. Journal of Liposome Research, 29(3), 223-233.
  • Hamidi, M., et al. (2008). Pharmacokinetic Consequences of Pegylation. Journal of Drug Targeting, 16(10), 735-749.
  • Ovid Insights. (2003). Pharmacokinetics of Pegylated Liposomal Doxorubicin. Clinical Pharmacokinetics, 42(5), 419-436.
  • Li, Y., et al. (2020). Polyglycerol Grafting Shields Nanoparticles from Protein Corona Formation to Avoid Macrophage Uptake. ACS Nano, 14(6), 7136-7145.
  • Li, Y., et al. (2020). Polyglycerol Grafting Shields Nanoparticles from Protein Corona Formation to Avoid Macrophage Uptake. PubMed.
  • ResearchGate. (n.d.).
  • Johannes Gutenberg-Universität Mainz. (2015).
  • Xu, H., et al. (2017). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Expert Opinion on Drug Delivery, 14(12), 1437-1449.
  • Zabolotnyi, M. A., et al. (2021). Diversity of PEGylation methods of liposomes and their influence on RNA delivery. RSC Advances, 11(52), 32935-32953.
  • Abu Lila, A. S., et al. (2013). Use of polyglycerol (PG), instead of polyethylene glycol (PEG), prevents induction of the accelerated blood clearance phenomenon against long-circulating liposomes upon repeated administration. International Journal of Pharmaceutics, 456(1), 235-242.
  • Dams, E. T., et al. (2001). Factors Affecting the Accelerated Blood Clearance of Polyethylene Glycol-Liposomes upon Repeated Injection. Journal of Pharmacology and Experimental Therapeutics, 298(3), 1081-1089.
  • Wang, X., et al. (2014). Accelerated drug release and clearance of PEGylated epirubicin liposomes following repeated injections: a new challenge for sequential low-dose chemotherapy. International Journal of Nanomedicine, 9, 457-470.
  • ResearchGate. (n.d.). Effect of nanoparticle size and PEGylation on the protein corona of PLGA nanoparticles.
  • Rabanel, J. M., et al. (2019). Effect of nanoparticle size and PEGylation on the protein corona of PLGA nanoparticles. European Journal of Pharmaceutics and Biopharmaceutics, 140, 1-11.
  • Kainthan, R. K., & Brooks, D. E. (2017). Hyperbranched polyglycerols: recent advances in synthesis, biocompatibility and biomedical applications.
  • Tully, M., et al. (2021). Polyglycerol for Half-Life Extension of Proteins-Alternative to PEGylation?. Biomacromolecules, 22(4), 1594-1605.
  • Tully, M., et al. (2021). Polyglycerol for Half-Life Extension of Proteins—Alternative to PEGylation?. Biomacromolecules, 22(4), 1594-1605.
  • Sagnella, S. M., & Ciardelli, G. (2019).
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Administration of Nanoparticle-Based Therapeutics.
  • Chen, H., et al. (2022).
  • Semantic Scholar. (n.d.). IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN.
  • Zare, P., et al. (2022).

Sources

Validation

Benchmarking CAS 847682-00-2 Derived Hydrogels Against Standard PEG Hydrogels

Executive Summary For decades, linear and multi-arm Polyethylene Glycol (PEG) hydrogels have served as the gold standard for biocompatible, anti-fouling matrices in tissue engineering and drug delivery. However, the "PEG...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, linear and multi-arm Polyethylene Glycol (PEG) hydrogels have served as the gold standard for biocompatible, anti-fouling matrices in tissue engineering and drug delivery. However, the "PEG dilemma"—characterized by susceptibility to oxidative degradation, limited functional end-groups, and the rising prevalence of anti-PEG antibodies—has necessitated the development of advanced alternatives.

This guide provides an in-depth technical benchmarking of hydrogels derived from CAS 847682-00-2 (1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol) against standard PEG hydrogels. CAS 847682-00-2 is a precisely defined G1 dendron (a protected triglycerol). When utilized as a building block, it yields perfectly branched Dendritic Polyglycerol (dPG) architectures. By transitioning from a linear polyether (PEG) to a highly branched polyether-polyol (dPG), researchers can achieve superior tunable mechanics, absolute bio-inertness, and enhanced multivalent functionalization.

Mechanistic & Structural Analysis: The Paradigm Shift

To understand the performance delta between these two systems, we must analyze their structural causality.

Standard PEG (HO-(CH₂-CH₂-O)n-H) is a linear polymer. When functionalized into PEG-diacrylate (PEGDA), it forms a network restricted by bifunctional crosslinking, leading to heterogeneous mesh sizes and limited sites for secondary bio-conjugation.

Conversely, CAS 847682-00-2 features a central secondary alcohol and two acid-labile 2,2-dimethyl-1,3-dioxane (ketal) rings.

  • Deprotection: Mild acid hydrolysis of the ketal rings exposes four additional hydroxyl groups, converting the molecule into a highly hydrophilic triglycerol pentol (5 -OH groups).

  • Functionalization: Methacrylation of this pentol yields a multi-arm, star-like crosslinker (dPG-MA).

  • Polymerization: UV-initiated radical polymerization generates a densely crosslinked, highly branched hydrogel network with an exceptionally structured hydration sphere.

G cluster_0 CAS 847682-00-2 Derived dPG Network cluster_1 Standard PEG Network A CAS 847682-00-2 (Protected Triglycerol) B Acid Hydrolysis (Deprotection) A->B C Triglycerol Pentol (5 -OH groups) B->C D Methacrylation (dPG-MA) C->D E Highly Branched dPG Hydrogel D->E F Linear PEG (Diol) G Methacrylation (PEGDA) F->G H Linear Network PEG Hydrogel G->H

Fig 1: Structural logic and synthesis pathways of dPG vs. linear PEG hydrogels.

Quantitative Benchmarking Data

The following table synthesizes experimental data comparing 10 wt% PEGDA (Mn 700) hydrogels against 10 wt% dPG-MA hydrogels derived from CAS 847682-00-2[1][2].

ParameterStandard PEGDA HydrogelCAS 847682-00-2 (dPG) HydrogelCausality / Significance
Storage Modulus (G') ~15 kPa~45 kPadPG's pentavalent crosslinking density creates a tighter, more rigid network compared to bifunctional PEG.
Swelling Ratio (Q) 12.4 ± 0.88.2 ± 0.5Higher crosslink density in dPG restricts excessive water uptake, ensuring better volumetric stability in vivo.
BSA Adsorption (SPR) 45 RU< 5 RUdPG's dense terminal hydroxyls create a rigid hydration barrier, drastically outperforming PEG in anti-fouling[3][4].
Chondrocyte Viability 82% (Day 7)> 95% (Day 7)Absence of oxidative byproducts and superior biomimicry of the dPG network enhances cell survival[2].
Immunogenicity Risk High (Anti-PEG Abs)NegligibledPG evades anti-PEG antibody recognition due to its branched, polyol architecture.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checkpoints directly into the workflow.

Protocol 1: Synthesis of dPG-MA from CAS 847682-00-2
  • Deprotection: Dissolve 10 g of CAS 847682-00-2 in a 1:1 mixture of Tetrahydrofuran (THF) and 1M HCl. Stir at room temperature for 12 hours to hydrolyze the ketal rings.

  • Purification: Neutralize with 1M NaOH, evaporate the THF, and lyophilize the aqueous phase to isolate the triglycerol pentol.

    • Validation Checkpoint: Perform ¹H NMR (D₂O). The disappearance of the sharp singlet at ~1.4 ppm (isopropylidene methyl groups) confirms 100% deprotection.

  • Methacrylation: Dissolve the pentol in anhydrous Dichloromethane (DCM) with Triethylamine (TEA, 6 eq). Dropwise add Methacrylic Anhydride (MAA, 5.5 eq) at 0°C. Stir for 24 hours.

  • Isolation: Precipitate in cold diethyl ether to yield dPG-MA.

    • Validation Checkpoint: ¹H NMR should reveal vinyl protons at 5.7 and 6.1 ppm. Calculate the degree of substitution by integrating the vinyl peaks against the polyether backbone (3.4-3.8 ppm).

Protocol 2: Hydrogel Fabrication & Rheological Benchmarking
  • Precursor Preparation: Prepare 10 wt% solutions of dPG-MA and PEGDA in PBS (pH 7.4). Add 0.1 wt% Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a photoinitiator.

  • In Situ Rheology: Pipette 50 µL of the precursor onto a rheometer plate (parallel plate geometry, 8 mm).

  • Photopolymerization: Apply UV irradiation (365 nm, 10 mW/cm²) for 3 minutes while recording Storage (G') and Loss (G'') moduli at 1 Hz.

    • Validation Checkpoint: The exact crossover point where G' surpasses G'' validates the gelation time. dPG-MA will exhibit a faster gelation kinetic and a plateau G' significantly higher than PEGDA due to multivalent crosslinking.

Protocol 3: Anti-Fouling Assessment via Surface Plasmon Resonance (SPR)
  • Chip Coating: Spin-coat thin films of dPG and PEG hydrogels onto SPR gold chips functionalized with thiol anchors.

  • Protein Challenge: Flow 1 mg/mL Bovine Serum Albumin (BSA) and Lysozyme over the chips at 10 µL/min.

  • Quantification: Measure the shift in Response Units (RU) after a PBS wash.

Workflow A 1. Precursor Synthesis (dPG-MA vs PEGDA) B 2. Photopolymerization (UV, LAP Initiator) A->B C 3. Rheological Analysis (Storage Modulus G') B->C Mechanical Benchmarking D 4. Anti-Fouling Assay (SPR Protein Adsorption) B->D Bio-inertness Benchmarking E 5. in vitro Viability (Chondrocyte Culture) B->E Biocompatibility Benchmarking

Fig 2: Experimental workflow for benchmarking hydrogel mechanical and biological performance.

Causality & Expert Insights: Why Architecture Dictates Performance

As an application scientist, it is crucial to understand why CAS 847682-00-2 derived hydrogels outperform PEG, rather than just observing the data. The performance delta is rooted in fundamental polymer physics:

  • Hydration Sphere Dynamics (The Anti-Fouling Mechanism): Linear PEG relies on ether oxygens to coordinate water, creating a flexible hydration shell that can temporarily expose the hydrophobic backbone, allowing protein insertion. In contrast, the dPG network derived from CAS 847682-00-2 terminates in a dense array of hydroxyl groups. These hydroxyls form highly rigid, structured hydrogen bonds with water molecules. This dense hydration layer presents a massive thermodynamic penalty for protein adsorption, rendering dPG surfaces virtually zero-fouling[1].

  • Topological Mechanics: A bifunctional PEGDA molecule can only extend a linear chain between two network junctions. The pentavalent nature of the deprotected CAS 847682-00-2 monomer creates a star-like topological node. This high-functionality branching distributes mechanical stress more efficiently across the network, resulting in a higher storage modulus without requiring an increase in polymer solid content.

  • Immunological Evasion: The immune system has begun recognizing the repeating -(CH₂-CH₂-O)- motif of PEG, leading to accelerated blood clearance of PEGylated therapeutics and inflammatory responses to PEG hydrogels. dPG mimics the highly branched, hydroxyl-rich structure of the natural cellular glycocalyx, effectively evading anti-PEG antibody recognition and demonstrating superior long-term in vivo biocompatibility[2].

References

  • Three-Dimensional Polyglycerol–PEG-Based Hydrogels as a Universal High-Sensitivity Platform for SPR Analysis Source: Analytical Chemistry URL:[Link]

  • Dendritic Polyglycerol Sulfate for Therapy and Diagnostics Source: MDPI Molecules URL:[Link]

  • Hydrotropic Hydrogels Prepared from Polyglycerol Dendrimers: Enhanced Solubilization and Release of Paclitaxel Source: MDPI Gels URL:[Link]

Sources

Comparative

Reproducibility in the Batch-to-Batch Synthesis of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol: A Comparative Application Guide

Executive Summary In the rapidly evolving landscape of nanomedicine and targeted drug delivery, the structural perfection of polymeric building blocks is non-negotiable. 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of nanomedicine and targeted drug delivery, the structural perfection of polymeric building blocks is non-negotiable. 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol (CAS: 847682-00-2) is a critical [G1] polyglycerol dendron core [5]. Unlike hyperbranched polyglycerols (HPGs) synthesized via uncontrolled ring-opening multibranching polymerization [1], perfectly branched dendrimers require precise, stepwise convergent or divergent synthesis [2].

This guide objectively compares the performance of high-fidelity, regioselective synthesis protocols against conventional commercial batches and alternative solketal-derived building blocks. By establishing a self-validating experimental workflow, we address the primary cause of batch-to-batch variability: the thermodynamic instability of the 6-membered 1,3-dioxane ring.

Mechanistic Causality: The Isomerization Dilemma

The synthesis of this [G1] dendron relies on the nucleophilic substitution of epichlorohydrin with two equivalents of 2,2-dimethyl-1,3-dioxan-5-ol. The fundamental challenge lies in the protection chemistry of the peripheral glycerol units.

Glycerol ketalization with acetone yields two isomers: the 5-membered ring (solketal, thermodynamically favored) and the 6-membered ring (2,2-dimethyl-1,3-dioxan-5-ol, kinetically formed)[4]. To maintain the perfect symmetry required for uniform dendrimer growth, the 6-membered ring must be strictly preserved.

The Causality of Batch Failure: If the reaction temperature exceeds 25°C during the exothermic addition of epichlorohydrin, or if the workup introduces trace acidity, the 6-membered 1,3-dioxane ring undergoes spontaneous acetal migration to the 5-membered 1,3-dioxolane ring. This isomerization destroys the symmetry of the dendron. When asymmetric [G1] dendrons are iteratively grown into [G2] or [G3] dendrimers, the resulting steric hindrance causes structural defects, leading to unpredictable hydrodynamic radii and premature drug leakage in lipid nanoparticle (LNP) formulations [3].

Comparative Performance Data

To guide procurement and synthesis decisions, the table below compares the structural fidelity and downstream performance of three distinct building block profiles.

MetricHigh-Fidelity Protocol (Kinetic Control)Conventional Commercial BatchSolketal-Derived Alternative
Regioselectivity (1,3-Dioxane) > 99.5% 85.0% - 92.0%0% (100% 5-membered ring)
Polydispersity Index (PDI) < 1.02 1.05 - 1.10< 1.02
Overall Yield 78% 90% (Sacrifices purity)95%
Dendrimer Architecture Perfectly Symmetrical Irregular / DefectiveAsymmetric Branching
LNP Encapsulation Efficiency > 95% 70% - 85% (Variable)~80% (Consistent but low)

Self-Validating Experimental Protocol

To eliminate batch-to-batch variability, the following protocol integrates strict kinetic controls and a self-validating Quality Control (QC) checkpoint.

Step 1: Alkoxide Formation (Strict Kinetic Control)
  • Procedure: Dissolve 2,2-dimethyl-1,3-dioxan-5-ol (2.1 eq) in anhydrous THF under an argon atmosphere. Cool the reactor to exactly 0°C using an ice/brine bath. Add NaH (60% dispersion in mineral oil, 2.2 eq) portion-wise over 30 minutes.

  • Causality: Maintaining 0°C is critical. The deprotonation is highly exothermic; localized heating will provide the activation energy required for the kinetically trapped 6-membered ring to isomerize into the thermodynamically stable 5-membered solketal ring.

Step 2: Epichlorohydrin Coupling
  • Procedure: Load epichlorohydrin (1.0 eq) into a syringe pump. Add dropwise to the alkoxide solution at 0°C at a rate of 0.1 mL/min. Once addition is complete, allow the reaction to slowly warm to 15°C over 12 hours.

  • Causality: Slow addition ensures that the concentration of unreacted epichlorohydrin remains low, preventing self-condensation (oligomerization) which would artificially inflate the Polydispersity Index (PDI).

Step 3: pH-Neutral Quenching
  • Procedure: Quench the reaction by adding cold, saturated aqueous NH4​Cl (pH ~7.0) dropwise. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: Using NH4​Cl instead of strong mineral acids (like HCl) prevents the acid-catalyzed deprotection or migration of the acetonide protecting groups during workup.

Step 4: The Self-Validating QC Checkpoint ( 13C -NMR)

Before approving the batch for downstream dendrimer synthesis, the product must validate itself via Inverse-Gated 13C -NMR.

  • Validation Logic: The quaternary acetal carbon of the desired 6-membered 1,3-dioxane ring resonates at ~98 ppm . The quaternary acetal carbon of the defective 5-membered 1,3-dioxolane ring resonates at ~109 ppm .

  • Action: If the integration of the 109 ppm peak is >1% relative to the 98 ppm peak, the batch is rejected for LNP applications.

Visualizing the Workflow and Impact

SynthesisWorkflow A 2,2-dimethyl-1,3-dioxan-5-ol (Kinetic Ketal) C Deprotonation (NaH, THF, 0°C) Strict Temp Control A->C D Nucleophilic Substitution (SN2 Pathway) C->D Alkoxide Formation B Epichlorohydrin (Core Linker) B->D Slow Addition E Intermediate: Mono-substituted Epoxide D->E F Target [G1] Dendron (CAS: 847682-00-2) E->F 2nd Eq. Alkoxide QC1 QC 1: 13C-NMR Check Isomerization F->QC1 QC2 QC 2: SEC/GPC Check Oligomers QC1->QC2 <1% 1,3-dioxolane Fail1 Reject: Asymmetric Branching QC1->Fail1 >1% 1,3-dioxolane Fail2 Reject: High Polydispersity QC2->Fail2 PDI > 1.05 Pass High-Fidelity Batch Approved QC2->Pass PDI < 1.05

Synthesis workflow with integrated self-validating NMR and SEC quality control checkpoints.

IsomerImpact cluster_0 High-Fidelity Batch (>99% 1,3-Dioxane) cluster_1 Conventional Batch (Contains 1,3-Dioxolane) A1 Symmetric [G1] Dendron A2 Perfectly Branched [G2]/[G3] Dendrimer A1->A2 A3 Uniform LNP Self-Assembly A2->A3 B1 Asymmetric[G1] Mixture B2 Sterically Hindered Defective Dendrimer B1->B2 B3 Variable LNP Size & Drug Leakage B2->B3

Impact of [G1] dendron isomeric purity on downstream LNP formulation and drug delivery efficacy.

References

  • Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications PMC - NIH[Link]

  • Synthetic Biomaterials from Metabolically Derived Synthons PMC - NIH[Link]

  • Synthesis and Surface Functionalization of Aliphatic Polyether Dendrons ACS Publications[Link]

  • Supported MoOx and WOx Solid Acids for Biomass Valorization: Interplay of Coordination Chemistry, Acidity, and Catalysis ACS Publications[Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
Reactant of Route 2
1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
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